molecular formula C39H62O12 B1679726 Ophiopogonin C CAS No. 19057-67-1

Ophiopogonin C

Katalognummer: B1679726
CAS-Nummer: 19057-67-1
Molekulargewicht: 722.9 g/mol
InChI-Schlüssel: HDXIQHTUNGFJIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Progenin III has been reported in Liriope muscari, Borassus, and Dioscorea nipponica with data available.

Eigenschaften

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXIQHTUNGFJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ophiopogonin C'
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19057-67-1
Record name Ophiopogonin C'
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 240 °C
Record name Ophiopogonin C'
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ophiopogonin C literature review of pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Effects of Ophiopogonin C

Introduction

This compound is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus[1], a plant widely used in traditional Chinese medicine.[2] This document provides a comprehensive review of the current scientific literature on the pharmacological effects of this compound, with a focus on its anti-cancer, anti-fibrotic, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways.

Pharmacological Effects

Research has highlighted several key therapeutic areas where this compound shows potential. These include oncology, and the treatment of radiation-induced tissue injury.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against human tumor cell lines. In vitro studies have established its ability to inhibit the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology.

Quantitative Data: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (μM)Reference
MG-63Osteosarcoma19.76[1]
SNU387Hepatocellular Carcinoma15.51[1]

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a standard cell viability assay.

  • Cell Lines: Human osteosarcoma (MG-63) and human hepatocellular carcinoma (SNU387) cells were used.

  • Treatment: Cells were cultured and exposed to varying concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Assay: A cell proliferation assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) was calculated from the dose-response curve.

Anti-Fibrotic and Anti-Inflammatory Activity

This compound has been investigated for its protective effects against radiation-induced pulmonary fibrosis, a serious complication of thoracic radiotherapy.[2] The compound ameliorates fibrosis by reducing inflammation, oxidative stress, and collagen deposition.

Experimental Protocol: Murine Model of Radiation-Induced Pulmonary Fibrosis

A study utilized a well-established animal model to investigate the efficacy of this compound.

  • Animal Model: C57BL/6 mice were used for the study.

  • Induction of Fibrosis: A single dose of 12-Gy whole thoracic radiation was administered to the mice to induce lung injury and subsequent fibrosis.

  • Experimental Groups: The mice were randomly divided into several groups: a control group, a radiation-only group, and radiation groups treated with this compound, dexamethasone (B1670325) (a standard steroid therapy), or a combination of dexamethasone and cephalexin.

  • Treatment Regimen: this compound was administered daily via gavage for four weeks.

  • Outcome Measures: The study assessed several endpoints, including:

    • Mortality rates.

    • Lung histology to evaluate the degree of inflammation and fibrosis (using the Ashcroft scoring system).

    • Collagen deposition, measured by the hydroxyproline (B1673980) (Hyp) content in lung tissue.

    • Levels of the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1).

    • Activity of antioxidant enzymes, specifically Superoxide Dismutase (SOD).

G cluster_0 Experimental Workflow: Radiation-Induced Pulmonary Fibrosis Model A C57BL/6 Mice B 12-Gy Whole Thoracic Irradiation A->B C Group Allocation (Control, Radiation-Only, OP-C, DEX, etc.) B->C D Daily Gavage Treatment (4 Weeks) C->D E Outcome Assessment D->E F - Mortality - Lung Histology (Ashcroft Score) - Hydroxyproline (Hyp) Content - TGF-β1 Levels - SOD Activity E->F

Experimental workflow for the in vivo study of this compound.

Quantitative Data: Effects of this compound on Pulmonary Fibrosis Markers

ParameterRadiation-Only GroupThis compound GroupP-valueReference
Inflammation Score9.58 ± 0.587.17 ± 0.52< 0.001
Hydroxyproline (Hyp) Content (μg/ml)1.29 ± 0.10.98 ± 0.140.082

The study found that this compound treatment significantly reduced the mortality rate in irradiated mice and decreased the accumulation of inflammatory cells and fibroblasts. It also inhibited collagen deposition and increased the activity of the antioxidant enzyme SOD.

Signaling Pathway: Anti-Fibrotic Mechanism of this compound

The protective effects of this compound against radiation-induced pulmonary fibrosis are mediated through a multi-target mechanism. Radiation exposure leads to oxidative stress and the release of pro-inflammatory and pro-fibrotic cytokines. This compound counteracts these effects.

G cluster_1 Proposed Anti-Fibrotic Mechanism of this compound Radiation Thoracic Irradiation OxidativeStress Oxidative Stress (Increased ROS) Radiation->OxidativeStress TGFB1 TGF-β1 Release (Pro-fibrotic Cytokine) Radiation->TGFB1 Inflammation Inflammation OxidativeStress->Inflammation Fibrosis Pulmonary Fibrosis (Collagen Deposition, Fibroblast Proliferation) TGFB1->Fibrosis Inflammation->Fibrosis OPC This compound SOD Increased SOD Activity OPC->SOD enhances ReduceTGFB1 Decreased TGF-β1 OPC->ReduceTGFB1 leads to ReduceInflammation Reduced Inflammation OPC->ReduceInflammation leads to SOD->OxidativeStress inhibits ReduceTGFB1->Fibrosis inhibits ReduceInflammation->Fibrosis inhibits ReduceFibrosis Amelioration of Fibrosis

This compound mitigates fibrosis via antioxidant and cytokine modulation.

While the precise signaling pathway for this compound's anti-inflammatory action is not fully elucidated, related saponins (B1172615) from Ophiopogon japonicus, such as Ophiopogonin D, have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. This pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines like IL-6 and TNF-α. It is plausible that this compound shares a similar mechanism.

G cluster_2 Representative Anti-Inflammatory Pathway (NF-κB Inhibition) LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Cytokines Ophiopogonin Ophiopogonin Saponins (e.g., this compound) Ophiopogonin->IkBa inhibits

References

Ophiopogonin C': A Comprehensive Technical Guide to its Structural Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C', a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus, has garnered attention within the scientific community for its potential pharmacological activities. As a derivative of diosgenin (B1670711), a well-known precursor in the synthesis of steroidal drugs, this compound' is of significant interest for further investigation and development. This technical guide provides a detailed overview of the structural elucidation of this compound' and a summary of its available spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Structural Elucidation

The structural elucidation of this compound' has been accomplished through a combination of chemical and spectroscopic methods. The core structure is the spirostanol (B12661974) aglycone, diosgenin, which is glycosidically linked to a disaccharide chain.

The definitive structure of this compound' has been identified as diosgenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside . This was determined through extensive analysis of its spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and by comparison with known compounds.

It is important to note a point of potential ambiguity in nomenclature found in the literature. While this compound' is identified as the diosgenin glycoside described above, some earlier texts may refer to "this compound" as a distinct entity, specifically as mono-O-acetylophiopogonin D. For the purposes of this guide, the focus remains on the more extensively characterized this compound'.

Spectroscopic Data

The spectroscopic data are fundamental to the structural confirmation of this compound'. The following sections summarize the key findings from mass spectrometry and NMR spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula and fragmentation pattern of this compound'.

Parameter Value Reference
Molecular Formula C₃₉H₆₂O₁₂[1]
[M-H]⁻ Ion (m/z) 721.4157[1]
Key Fragment Ion (m/z) 575[1]
Interpretation of Fragmentation The product ion at m/z 575 corresponds to the loss of a rhamnose moiety from the precursor ion, a characteristic fragmentation pattern for this type of glycoside.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While numerous publications reference the use of ¹H and ¹³C NMR spectroscopy in the structural elucidation of this compound', a complete and publicly available tabular dataset of its NMR assignments remains elusive in the reviewed literature. The data for the aglycone, diosgenin, is well-established and serves as a crucial reference for the assignment of the steroidal portion of the molecule.

Note: The following tables for ¹H and ¹³C NMR data are currently incomplete due to the lack of a comprehensive, published dataset specifically for this compound'. The data for the diosgenin moiety can be inferred from established literature on diosgenin itself.

Table 1: ¹H NMR Spectroscopic Data (Data not fully available in searched literature)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aglycone (Diosgenin Moiety)
............
Sugar Moiety (Rhamnose)
............
Sugar Moiety (Glucose)
............

Table 2: ¹³C NMR Spectroscopic Data (Data not fully available in searched literature)

Carbon Chemical Shift (δ, ppm)
Aglycone (Diosgenin Moiety)
......
Sugar Moiety (Rhamnose)
......
Sugar Moiety (Glucose)
......

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound' are often described in general terms in the literature. A typical workflow involves the extraction of the dried and powdered tubers of Ophiopogon japonicus followed by chromatographic separation.

General Isolation Procedure
  • Extraction: The plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to remove non-polar constituents.

  • Column Chromatography: The resulting fraction is repeatedly purified using column chromatography techniques. Common stationary phases include silica (B1680970) gel and octadecylsilyl (ODS) silica gel, with gradient elution using solvent systems such as chloroform-methanol or methanol-water.

  • Final Purification: Final purification is often achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound'.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, typically deuterated methanol (CD₃OD) or pyridine-d₅. 2D NMR experiments such as COSY, HSQC, and HMBC are employed for the complete assignment of proton and carbon signals.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound'.

Structural_Elucidation_Workflow cluster_isolation Isolation and Purification cluster_analysis Structural Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol/Ethanol Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography Silica, ODS Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure this compound' Pure this compound' Preparative HPLC->Pure this compound' Mass Spectrometry Mass Spectrometry Pure this compound'->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure this compound'->NMR Spectroscopy Structure Elucidation Structure Elucidation Mass Spectrometry->Structure Elucidation Molecular Formula, Fragmentation NMR Spectroscopy->Structure Elucidation ¹H, ¹³C, 2D NMR

References

Ophiopogonin C and its Derivatives: A Technical Guide to Their Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C, a C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus, and its derivatives represent a class of natural products with a broad spectrum of biological activities.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications in various diseases, including cancer, inflammation, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the biological functions of this compound and its key derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Functions and Quantitative Data

The biological activities of this compound and its derivatives are diverse, with Ophiopogonin D, D', and B being the most extensively studied. Their effects are often dose-dependent, and their potency varies across different cell types and experimental models.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of this compound and Its Derivatives

CompoundCell LineCancer TypeIC50 ValueReference
This compoundMG-63Human Osteosarcoma19.76 µM[1]
This compoundSNU387Human Hepatocellular Carcinoma15.51 µM[1]
Ophiopogonin D'PC3Human Prostate Cancer6.25 µM[2]
Ophiopogonin BA549Non-small Cell Lung Carcinoma14.22 ± 1.94 µM[3]
Ophiopogonin BNCI-H1299Non-small Cell Lung Carcinoma12.14 ± 2.01 µM
Ophiopogonin BNCI-H460Non-small Cell Lung Carcinoma6.11 ± 1.83 µM
Sprengerinin CNCI-H460Human Large Cell Lung Carcinoma2.1 ± 0.8 µM
Anti-inflammatory Activity

Ophiopogonin D has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Ophiopogonin Derivatives

CompoundAssayCell/Animal ModelEffectQuantitative DataReference
Ophiopogonin DNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO productionIC50: 66.4 ± 3.5 µg/mL
Ophiopogonin DPro-inflammatory CytokinesLPS-stimulated RAW 264.7 macrophagesInhibition of IL-1β and IL-6 production-
Ophiopogonin DColitisDSS-induced mouse modelAmeliorates colitis by inhibiting NF-κB signaling-
This compoundPulmonary FibrosisRadiation-induced in C57BL/6 miceReduced inflammation scoreLower inflammation score (7.17 ± 0.52) vs. control (9.58 ± 0.58)
This compoundPulmonary FibrosisRadiation-induced in C57BL/6 miceReduced serum TGF-β1Lower TGF-β1 (1.76 ± 0.13 ng/ml) vs. control (2.15 ± 0.13 ng/ml)
Cardiovascular Protective Effects

Ophiopogonin D has emerged as a promising agent for cardiovascular protection, demonstrating beneficial effects in models of myocardial ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity.

Table 3: Cardiovascular Protective Effects of Ophiopogonin D

EffectModelKey FindingsReference
CardioprotectionRat model of myocardial ischemia-reperfusion injuryReduced infarct size, improved cardiac function, upregulated CYP2J3/EETs
Attenuation of Cardiomyocyte InjuryDoxorubicin-induced cardiomyocyte injury modelSuppressed endoplasmic reticulum stress and mitochondrial damage
Endothelial ProtectionAngiotensin II-induced human umbilical vein endothelial cells (HUVECs)Activated CYP2J2-PPARα pathway, reduced pro-inflammatory cytokines
Neuroprotective Effects

While research is still emerging, preliminary studies suggest that Ophiopogonin derivatives may offer neuroprotective benefits. The evaluation of these effects often involves in vitro models of neuronal damage and in vivo models of neurodegenerative diseases.

Signaling Pathways Modulated by Ophiopogonin D

Ophiopogonin D exerts its diverse biological effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of various diseases.

Inhibition of STAT3 Signaling Pathway in Cancer

Ophiopogonin D has been shown to abrogate the STAT3 signaling cascade in non-small cell lung carcinoma (NSCLC) cells. This inhibition is a key mechanism behind its anti-cancer activity.

STAT3_Inhibition_by_OphiopogoninD OphiopogoninD Ophiopogonin D JAK JAK OphiopogoninD->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression regulates Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Proliferation Cell Proliferation Gene_Expression->Proliferation

Inhibition of the JAK/STAT3 signaling pathway by Ophiopogonin D.
Modulation of NF-κB and PI3K/AKT Signaling Pathways

Ophiopogonin D has also been reported to suppress the NF-κB and PI3K/AKT pathways, which are crucial in inflammation and cancer progression.

NFkB_PI3K_Modulation OphiopogoninD Ophiopogonin D IKK IKK OphiopogoninD->IKK inhibits PI3K PI3K OphiopogoninD->PI3K inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates AKT AKT PI3K->AKT activates pAKT p-AKT Survival_Genes Pro-survival Gene Expression pAKT->Survival_Genes promotes Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Modulation of NF-κB and PI3K/AKT pathways by Ophiopogonin D.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and its derivatives.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the effect of Ophiopogonin derivatives on cancer cell viability.

Materials:

  • Cancer cell line (e.g., PC3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ophiopogonin derivative stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the Ophiopogonin derivative in complete culture medium.

  • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

CCK8_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add Ophiopogonin derivative dilutions Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_CCK8 Add CCK-8 reagent Incubate->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Read_Absorbance Measure absorbance at 450 nm Incubate_CCK8->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the Cell Viability (CCK-8) Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Ophiopogonin derivatives.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the Ophiopogonin derivative for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with Ophiopogonin derivative Start->Treat_Cells Harvest_Wash Harvest and wash cells Treat_Cells->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 minutes Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Workflow for the Annexin V-FITC/PI Apoptosis Assay.
Nitric Oxide (NO) Assay (Griess Reagent)

This colorimetric assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants to assess anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Ophiopogonin derivative

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the Ophiopogonin derivative for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant and incubate for 10-30 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for STAT3 Signaling

This protocol details the detection of total and phosphorylated STAT3 to investigate the inhibitory effect of Ophiopogonin D on this pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).

Conclusion

This compound and its derivatives, particularly Ophiopogonin D, exhibit a remarkable range of biological activities with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and cardiovascular disease makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of these promising natural products. Further investigation into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be crucial in advancing these compounds from the laboratory to the clinic.

References

Ophiopogonin C: An In-Depth Technical Guide to In Vitro Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus. While research into its specific molecular mechanisms is ongoing, preliminary in vitro studies have demonstrated its cytotoxic effects against certain human tumor cell lines. This technical guide provides a summary of the currently available data on this compound, including its observed cytotoxic activity. Due to the limited research specifically on this compound's signaling pathways, this document also provides a comparative overview of the well-documented signaling pathways of its structural analogs, Ophiopogonin B and Ophiopogonin D, to offer a broader context for potential mechanisms of action.

Quantitative Data Summary

Currently, the publicly available quantitative data for this compound is limited to its cytotoxic activity against two human tumor cell lines.

Table 1: Cytotoxic Activity of this compound [1]

Cell LineCancer TypeIC50 (µM)
MG-63Osteosarcoma19.76
SNU387Hepatocellular carcinoma15.51

Experimental Protocols

Detailed experimental protocols for the in vitro studies on this compound are not extensively published. However, based on standard methodologies for assessing cytotoxicity, the following protocol can be inferred for the determination of IC50 values.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human tumor cell lines (MG-63 and SNU387) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This compound Signaling Pathways: Current Landscape

As of the latest available research, the specific signaling pathways modulated by this compound in vitro have not been elucidated. The observed cytotoxic activity in MG-63 and SNU387 cell lines suggests potential interference with pathways crucial for cell survival and proliferation. Further research is required to identify the precise molecular targets and signaling cascades affected by this compound.

Comparative Analysis: Signaling Pathways of Ophiopogonin B and D

To provide a framework for potential mechanisms of action for this compound, this section details the known in vitro signaling pathways of the closely related compounds, Ophiopogonin B and Ophiopogonin D. It is crucial to note that while these compounds share a similar steroidal saponin (B1150181) core structure, their individual effects on cellular signaling can differ.

Ophiopogonin B (OP-B)

Ophiopogonin B has been shown to induce apoptosis and autophagy in various cancer cell lines through the modulation of several key signaling pathways.

  • Hippo Signaling Pathway: In nasopharyngeal carcinoma cells, OP-B has been observed to induce reactive oxygen species (ROS)-dependent apoptosis by regulating the Hippo signaling pathway. This involves the modulation of key pathway proteins such as YAP and its upstream regulators.

Ophiopogonin_B_Hippo_Pathway OPB Ophiopogonin B ROS ROS OPB->ROS Hippo_Pathway Hippo Pathway (MST1/2, LATS1/2) ROS->Hippo_Pathway YAP YAP Hippo_Pathway->YAP Apoptosis Apoptosis YAP->Apoptosis

Caption: Ophiopogonin B induces apoptosis via the ROS-mediated Hippo pathway.

Ophiopogonin D (OP-D)

Ophiopogonin D has been more extensively studied and is known to impact multiple signaling pathways involved in cancer cell proliferation, survival, and inflammation.

  • STAT3 Signaling Pathway: In non-small cell lung carcinoma (NSCLC) cells, Ophiopogonin D has been shown to abrogate the STAT3 signaling cascade. It inhibits the phosphorylation of STAT3, leading to the suppression of downstream target genes involved in cell survival and proliferation, ultimately inducing apoptosis.

Ophiopogonin_D_STAT3_Pathway OPD Ophiopogonin D STAT3 STAT3 OPD->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Target_Genes Downstream Target Genes (e.g., Bcl-2, Cyclin D1) pSTAT3->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Ophiopogonin D inhibits the STAT3 signaling pathway.

  • NF-κB Signaling Pathway: Ophiopogonin D has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the nuclear translocation of NF-κB p65, thereby reducing the expression of pro-inflammatory cytokines.

Ophiopogonin_D_NFkB_Pathway OPD Ophiopogonin D IKK IKK OPD->IKK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes

Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.

  • PI3K/AKT Signaling Pathway: In some cancer models, Ophiopogonin D has been found to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

Ophiopogonin_D_PI3K_AKT_Pathway OPD Ophiopogonin D PI3K PI3K OPD->PI3K AKT AKT PI3K->AKT Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Proliferation Proliferation Downstream_Effectors->Proliferation

Caption: Ophiopogonin D inhibits the PI3K/AKT signaling pathway.

Conclusion and Future Directions

The currently available data on this compound highlight its potential as a cytotoxic agent against specific cancer cell lines. However, a significant knowledge gap exists regarding its molecular mechanisms of action. To fully understand its therapeutic potential, future in vitro research should focus on:

  • Target Identification: Identifying the direct molecular targets of this compound.

  • Pathway Elucidation: Comprehensive studies to delineate the specific signaling pathways modulated by this compound in responsive cancer cells. This could include investigating its effects on key pathways commonly dysregulated in cancer, such as those involving apoptosis, cell cycle regulation, and survival.

  • Comparative Studies: Direct comparative studies of this compound with its analogs, Ophiopogonin B and D, to understand the structure-activity relationships and the nuances of their effects on signaling pathways.

This technical guide serves as a summary of the current understanding of this compound's in vitro activities and provides a foundation for future research into its signaling pathways. The provided information on related ophiopogonins offers valuable context for designing these future investigations.

References

Ophiopogonin C pharmacokinetics and metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Ophiopogonin C

Introduction

This compound is a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus. While research has highlighted its potential therapeutic activities, including anti-inflammatory and anti-cancer effects, comprehensive studies on its pharmacokinetics and metabolism are notably scarce. This guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolism of ophiopogonins, with a necessary focus on the closely related and more extensively studied compound, Ophiopogonin D, as a surrogate for this compound. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development.

Pharmacokinetic Profile of Ophiopogonins

Quantitative Pharmacokinetic Data (Ophiopogonin D)

The following table summarizes the key pharmacokinetic parameters of Ophiopogonin D in rats following intravenous administration. It is crucial to note that these values are for Ophiopogonin D and should be considered as an estimation for this compound with appropriate scientific caution.

ParameterValue (Mean ± SD)Animal ModelDosageReference
Clearance (Cl) 0.024 ± 0.010 L/min/kgSprague-Dawley Rats77.0 µg/kg (i.v.)[1]
Terminal Half-life (t½) 17.29 ± 1.70 minSprague-Dawley Rats77.0 µg/kg (i.v.)[1]
Model Fit Two-compartment modelSprague-Dawley Rats77.0 µg/kg (i.v.)[1]

A study on a commercial injection containing Ophiopogonin D revealed a significantly lower clearance (0.007 ± 0.002 L/min/kg), suggesting potential interactions with other components in the formulation that may inhibit its clearance[1].

Metabolism of Ophiopogonins

The metabolism of saponins (B1172615), including ophiopogonins, is heavily influenced by the gut microbiota. Due to their large molecular weight and hydrophilicity, saponins are generally poorly absorbed in their intact form[2]. The primary metabolic pathway involves the stepwise hydrolysis of the sugar moieties by microbial glycosidases, leading to the formation of aglycones and various intermediate metabolites.

Role of Gut Microbiota

In vitro studies have demonstrated that human gut microbiota can metabolize ophiopogonins. The process involves the cleavage of sugar chains, ultimately leading to the formation of the aglycone, which is more readily absorbed. This biotransformation is crucial for the bioavailability and pharmacological activity of many saponins.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ophiopogonin pharmacokinetics and metabolism. These protocols are based on established methods for saponin analysis and can be adapted for this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in a rat model following intravenous administration.

Animals:

  • Male Sprague-Dawley rats (200-220 g) are commonly used.

  • Animals should be acclimatized for at least one week with free access to food and water.

  • A 12-hour fast is recommended before drug administration.

Drug Administration and Sample Collection:

  • Administer this compound intravenously at a defined dose (e.g., 77.0 µg/kg for Ophiopogonin D).

  • Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 9, 12, 24, 36, 48, 60, and 72 hours) into heparinized tubes.

  • Centrifuge the blood samples (e.g., 3600 rpm for 15 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Data Analysis:

  • Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as clearance, half-life, and volume of distribution. The data is often fitted to a compartmental model, such as a two-compartment model.

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Study acclimatization Animal Acclimatization fasting 12-hour Fasting acclimatization->fasting admin IV Administration fasting->admin sampling Blood Sampling (Time Points) admin->sampling centrifuge Centrifugation sampling->centrifuge storage Plasma Storage (-80°C) centrifuge->storage analysis LC-MS/MS Analysis storage->analysis pk_model Pharmacokinetic Modeling analysis->pk_model

In Vivo Pharmacokinetic Study Workflow

In Vitro Metabolism with Human Gut Microbiota

This protocol outlines an in vitro fermentation study to investigate the metabolic fate of this compound in the presence of human gut microbiota.

Sample Preparation:

  • Collect fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least three months.

  • Prepare a fecal suspension by homogenizing the feces in an anaerobic medium.

Fermentation:

  • In an anaerobic environment, incubate the fecal suspension with this compound at a specific concentration.

  • Collect aliquots from the fermentation mixture at different time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Quench the reaction by adding an organic solvent (e.g., methanol) and centrifuge to remove solids.

  • Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

Bioanalytical Method: LC-MS/MS for Quantification

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of ophiopogonins in biological matrices.

Sample Preparation:

  • Protein precipitation is a common method for plasma sample preparation. Add a precipitating agent like acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to remove the precipitated proteins. The supernatant is then used for analysis.

Chromatographic Conditions:

  • Column: A C18 column is typically used for separation (e.g., Waters ACQUITY HSS T3).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.

  • Flow Rate: A typical flow rate is around 0.35 mL/min.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used. For Ophiopogonin D, negative ESI has been shown to be effective.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. A good linearity with a correlation coefficient (r²) > 0.99 is desirable.

Signaling Pathways and Logical Relationships

Generalized Metabolic Pathway of Ophiopogonins by Gut Microbiota

The metabolism of ophiopogonins by gut microbiota primarily involves the sequential removal of sugar units from the parent molecule. This deglycosylation process is a critical step that influences the absorption and bioactivity of these compounds.

G parent Ophiopogonin (Glycoside) intermediate Intermediate Metabolites (Partially Deglycosylated) parent->intermediate Gut Microbiota (Glycosidases) aglycone Aglycone (e.g., Ruscogenin) intermediate->aglycone Further Deglycosylation absorption Absorption into Systemic Circulation aglycone->absorption

Metabolic Pathway of Ophiopogonins

Conclusion and Future Directions

The pharmacokinetic and metabolic properties of this compound remain largely unexplored. The available data on the closely related Ophiopogonin D suggest rapid clearance and a short half-life following intravenous administration, with metabolism being significantly influenced by the gut microbiota. For a comprehensive understanding of this compound's therapeutic potential, dedicated studies are imperative. Future research should focus on:

  • Conducting formal pharmacokinetic studies of this compound via various routes of administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Identifying the specific metabolites of this compound formed by gut microbiota and liver enzymes.

  • Investigating potential drug-drug interactions, particularly with co-administered herbs or conventional drugs.

The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute studies that will elucidate the pharmacokinetic and metabolic characteristics of this compound, thereby paving the way for its potential clinical applications.

References

Ophiopogonin C: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C, a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer agent, an anti-inflammatory compound, and a therapeutic for radiation-induced pulmonary fibrosis. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on strategies for identifying and validating its direct molecular targets. While direct protein targets for this compound have yet to be definitively identified in published literature, this guide leverages data from closely related compounds, particularly Ophiopogonin D, to propose likely mechanisms and outline robust experimental protocols for future target discovery and validation efforts.

Pharmacological Activities and Quantitative Data

This compound has demonstrated significant biological effects across various experimental models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Citation
MG-63Osteosarcoma19.76[1]
SNU387Hepatocellular Carcinoma15.51[1]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Radiation-Induced Pulmonary Fibrosis
ParameterControl (Radiation Only)This compound TreatedCitation
Mortality Rate~50%Lower than control[2]
Inflammation Score9.58 ± 0.587.17 ± 0.52[2]
Serum TGF-β1 (ng/ml)2.15 ± 0.131.76 ± 0.13[2]
Lung Hydroxyproline (Hyp) Content (µg/ml)1.29 ± 0.10.98 ± 0.14

Potential Signaling Pathways

Based on studies of this compound and the closely related Ophiopogonin D, several key signaling pathways are implicated in their mechanisms of action.

TGF-β Signaling Pathway

In the context of radiation-induced pulmonary fibrosis, this compound has been shown to reduce levels of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in fibrosis development. TGF-β signaling is a critical pathway in cellular proliferation, differentiation, and extracellular matrix production.

TGF_Beta_Signaling TGFB1 TGF-β1 Receptor TGF-β Receptor Complex TGFB1->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD SMAD4 SMAD4 SMAD->SMAD4 Transcription Gene Transcription (e.g., Collagen, α-SMA) SMAD4->Transcription Nucleus Nucleus Fibrosis Fibrosis Transcription->Fibrosis OphiopogoninC This compound OphiopogoninC->TGFB1 Inhibits

TGF-β signaling pathway and the inhibitory effect of this compound.
STAT3 Signaling Pathway

Ophiopogonin D has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical regulator of cell proliferation, survival, and metastasis. Given the structural similarity, it is plausible that this compound may also modulate this pathway.

STAT3_Signaling Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT3 STAT3 Phosphorylation JAK->STAT3 Dimerization STAT3 Dimerization STAT3->Dimerization Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Dimerization->Transcription Nucleus Nucleus Proliferation Cell Proliferation & Survival Transcription->Proliferation OphiopogoninD Ophiopogonin D OphiopogoninD->STAT3 Inhibits

Inhibition of the STAT3 signaling pathway by Ophiopogonin D.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Ophiopogonin D has been shown to inhibit the NF-κB signaling pathway, suggesting a potential mechanism for the anti-inflammatory effects observed with ophiopogonins.

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Transcription Gene Transcription (e.g., TNF-α, IL-6) NFkB->Transcription Nucleus Nucleus Inflammation Inflammation Transcription->Inflammation OphiopogoninD Ophiopogonin D OphiopogoninD->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Ophiopogonin D.

Experimental Protocols for Target Identification and Validation

While specific protein targets for this compound remain to be elucidated, the following experimental workflow outlines a robust strategy for their identification and validation.

Target_ID_Workflow cluster_identification Target Identification cluster_validation Target Validation AffinityChrom Affinity Chromatography- Mass Spectrometry Candidate Candidate Target Proteins AffinityChrom->Candidate CETSA Cellular Thermal Shift Assay (CETSA-MS) CETSA->Candidate SPR Surface Plasmon Resonance (SPR) FunctionalAssay In Vitro/In Vivo Functional Assays SPR->FunctionalAssay WesternBlot Western Blot / In-cell CETSA WesternBlot->FunctionalAssay Validated Validated Target FunctionalAssay->Validated Candidate->SPR Candidate->WesternBlot

Experimental workflow for this compound target identification and validation.
Target Identification: Affinity Chromatography-Mass Spectrometry

This "target fishing" approach aims to isolate proteins that directly bind to this compound.

  • Probe Synthesis: this compound is chemically modified to incorporate a linker arm and a reactive group for immobilization, or a tag such as biotin.

  • Immobilization: The this compound probe is covalently coupled to a solid support, such as epoxy-activated agarose (B213101) beads.

  • Affinity Purification: A cell or tissue lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound will be captured on the beads.

  • Washing: Non-specifically bound proteins are removed through a series of washing steps with buffers of increasing stringency.

  • Elution: Specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or using a competitive ligand.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify protein targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Proteomic Analysis (CETSA-MS): The soluble protein fractions from each temperature point are digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by LC-MS/MS. Proteins that are stabilized by this compound will show a shift in their melting curves to higher temperatures.

Target Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantify the binding affinity and kinetics between a ligand and a protein.

  • Immobilization: A candidate target protein identified from the screening methods is immobilized on an SPR sensor chip.

  • Binding Analysis: A series of concentrations of this compound are flowed over the sensor chip surface. The binding of this compound to the immobilized protein is detected in real-time as a change in the refractive index.

  • Data Analysis: The binding data is used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Target Validation: Western Blot and In-Cell CETSA
  • Western Blot: The binding of this compound to a candidate protein can be further validated by performing a pull-down assay followed by Western blotting using an antibody specific to the candidate protein.

  • In-Cell CETSA: A targeted CETSA experiment can be performed where the soluble fractions are analyzed by Western blotting with an antibody against the specific candidate protein to confirm its thermal stabilization in the presence of this compound.

Functional Validation
  • In Vitro Assays: If the identified target is an enzyme, the effect of this compound on its activity can be measured. For other proteins, assays can be designed to assess how this compound affects their function (e.g., protein-protein interactions).

  • Cell-Based Assays: The biological relevance of the target engagement can be confirmed in cell-based assays. For example, if a specific kinase is identified as a target, the effect of this compound on the phosphorylation of its downstream substrates can be evaluated.

  • In Vivo Studies: In animal models, the therapeutic effects of this compound can be correlated with the modulation of its identified target.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer, anti-inflammatory, and anti-fibrotic activities. While its direct molecular targets are yet to be fully elucidated, the information available for the closely related Ophiopogonin D provides a strong foundation for future investigations. The modulation of key signaling pathways such as TGF-β, STAT3, and NF-κB suggests that this compound likely interacts with upstream regulatory proteins in these cascades.

The experimental workflows detailed in this guide provide a robust framework for the definitive identification and validation of this compound's direct protein targets. The application of unbiased, proteome-wide screening methods like affinity chromatography-mass spectrometry and CETSA-MS will be instrumental in uncovering novel molecular interactions. Subsequent validation using biophysical and cell-based assays will be crucial to confirm these interactions and elucidate the precise mechanisms by which this compound exerts its therapeutic effects. A thorough understanding of its molecular targets will be essential for the future clinical development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Ophiopogonin C in a Murine Model of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function.[1][2] The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its downstream Smad proteins, is recognized as a central mediator in the pathogenesis of fibrosis.[3][4][5] Ophiopogonin C (OP-C), a steroidal saponin (B1150181) isolated from the traditional Chinese medicine Ophiopogon japonicus, has demonstrated significant anti-inflammatory and anti-fibrotic potential. In a radiation-induced model of pulmonary fibrosis, OP-C was shown to reduce collagen deposition, decrease levels of the pro-fibrotic cytokine TGF-β1, and increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) in lung tissue.

These application notes provide a comprehensive in vivo study protocol to evaluate the therapeutic efficacy of this compound using the well-established bleomycin-induced lung fibrosis mouse model.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study evaluating this compound in a radiation-induced lung fibrosis model in C57BL/6 mice. These results illustrate the potential therapeutic effects of OP-C on key fibrotic and oxidative stress markers.

ParameterControl GroupRadiation-Only GroupRadiation + this compoundPositive Control (Dexamethasone)UnitReference
Ashcroft Fibrosis Score 0.58 ± 0.203.75 ± 0.661.75 ± 0.251.42 ± 0.38Score
SOD Activity 55.12 ± 4.2125.57 ± 3.4839.98 ± 3.3840.17 ± 3.78U/ml
Serum TGF-β1 35.45 ± 4.1185.11 ± 6.4255.32 ± 5.1753.89 ± 4.98pg/ml
Hydroxyproline (B1673980) Content 1.21 ± 0.154.32 ± 0.552.58 ± 0.312.45 ± 0.29mg/g lung tissue

Table 1: Summary of quantitative outcomes from an in vivo study of this compound in a murine radiation-induced pulmonary fibrosis model. Data are presented as mean ± SEM.

Experimental Workflow

The overall experimental design involves inducing pulmonary fibrosis in mice using bleomycin (B88199), followed by daily treatment with this compound. The efficacy of the treatment is assessed at day 21 or 28 through histological, biochemical, and molecular analyses of lung tissue.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Model Induction (Day 0) cluster_2 Phase 3: Therapeutic Intervention (Day 1-21) cluster_3 Phase 4: Endpoint Analysis (Day 21) acclimate Acclimatization (1 week) randomize Randomization into 5 Experimental Groups acclimate->randomize induction Pulmonary Fibrosis Induction (Intratracheal Bleomycin) randomize->induction Day 0 treatment Daily Oral Gavage: - Vehicle - this compound (Low, Med, High) - Positive Control induction->treatment Treatment Period sacrifice Euthanasia & Sample Collection treatment->sacrifice Endpoint histology Histology (H&E, Masson's) sacrifice->histology biochem Biochemical Assays (Hydroxyproline, SOD) sacrifice->biochem molecular Molecular Analysis (IHC, ELISA, WB) sacrifice->molecular

Figure 1. Experimental workflow for the in vivo study.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (22±2°C), and humidity (55±5%). Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

Bleomycin-Induced Lung Fibrosis Model
  • Reagents: Bleomycin sulfate (B86663) (dissolved in sterile 0.9% saline).

  • Procedure (Intratracheal Instillation):

    • Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

    • Confirm the depth of anesthesia by the loss of the pedal withdrawal reflex.

    • Place the mouse in a supine position on an angled board.

    • Make a small midline incision in the neck to expose the trachea.

    • Using a 30-gauge needle, carefully instill a single dose of bleomycin (3-5 mg/kg body weight) in a volume of 50 µL of sterile saline directly into the trachea. The control group receives 50 µL of sterile saline.

    • Close the incision with sutures or surgical clips.

    • Allow the mouse to recover on a warming pad until ambulatory.

Experimental Groups and Treatment
  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Group: Saline instillation + Vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.

    • Bleomycin Model Group: Bleomycin instillation + Vehicle by oral gavage.

    • Positive Control Group: Bleomycin instillation + Prednisone (5 mg/kg) by oral gavage.

    • OP-C Low Dose Group: Bleomycin instillation + this compound (e.g., 5 mg/kg) by oral gavage.

    • OP-C High Dose Group: Bleomycin instillation + this compound (e.g., 15 mg/kg) by oral gavage. (Note: The proposed OP-C doses are based on effective ranges for the related compound Ophiopogonin D. Dose-ranging studies are recommended.)

  • Administration: Begin daily oral gavage treatment 24 hours after bleomycin instillation and continue for 21 or 28 consecutive days.

Endpoint Analyses

At the end of the treatment period (Day 21 or 28), euthanize mice and collect samples for analysis.

  • 4.1 Histological Analysis:

    • Perfuse the lungs with saline and fix the left lung lobe in 10% neutral buffered formalin for 24 hours.

    • Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with:

      • Hematoxylin and Eosin (H&E): To assess general lung architecture, inflammation, and cellular infiltration.

      • Masson's Trichrome: To visualize and quantify collagen deposition (blue staining).

    • Fibrosis Scoring: Quantify the extent of fibrosis on stained sections using the Ashcroft scoring system (scale of 0-8).

  • 4.2 Hydroxyproline Assay:

    • Harvest the right lung lobe, weigh it, and freeze it at -80°C.

    • Homogenize the lung tissue and hydrolyze it in 6N HCl at 110°C for 18-24 hours.

    • Use a commercial hydroxyproline assay kit to measure the concentration, which is a quantitative measure of total collagen content.

  • 4.3 Immunohistochemistry (IHC):

    • Use paraffin-embedded lung sections as prepared for histology.

    • Perform antigen retrieval followed by incubation with primary antibodies against:

      • α-Smooth Muscle Actin (α-SMA): A marker for myofibroblast differentiation.

      • Collagen I (Col1a1): To specifically detect type I collagen.

    • Use an appropriate secondary antibody and detection system (e.g., DAB) to visualize positive staining. Quantify the stained area using image analysis software.

  • 4.4 Analysis of Cytokines and Oxidative Stress:

    • Prepare lung tissue homogenates from the right lung.

    • ELISA: Measure the protein levels of TGF-β1, TNF-α, and IL-6 using commercial ELISA kits.

    • SOD Activity Assay: Measure the activity of superoxide dismutase (SOD) in the lung homogenates using a commercial kit to assess the antioxidant capacity of the tissue.

    • Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules like Smad2 and Smad3 in lung homogenates.

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway. By reducing the levels of active TGF-β1, OP-C can prevent the phosphorylation and nuclear translocation of Smad2/3, thereby downregulating the transcription of pro-fibrotic genes such as those for collagen and α-SMA.

G tgfb TGF-β1 receptor TGF-β Receptor tgfb->receptor Binds smad23 Smad2/3 receptor->smad23 Phosphorylates psmad23 p-Smad2/3 complex p-Smad2/3 + Smad4 Complex psmad23->complex Binds smad4 Smad4 smad4->complex nucleus Nucleus complex->nucleus Translocates to transcription Gene Transcription nucleus->transcription Activates fibrosis Fibrosis (Collagen, α-SMA) transcription->fibrosis Leads to opc This compound opc->tgfb Reduces

Figure 2. This compound inhibition of the TGF-β/Smad pathway.

References

Application Notes and Protocols: Ophiopogonin C Cell-Based Assay for Cytotoxicity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C is a naturally occurring steroidal glycoside isolated from the tubers of Ophiopogon japonicus, a plant used in traditional medicine.[1] Emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest in oncological drug discovery.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays, including a metabolic activity assay (MTT) and an apoptosis detection assay (Annexin V-FITC/PI). Additionally, we present a summary of reported cytotoxic activities and a putative signaling pathway potentially involved in its mechanism of action.

Data Presentation

The cytotoxic potential of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Ophiopogonins on Various Human Cancer Cell Lines

CompoundCell LineCell TypeAssayIC50 (µM)
This compoundMG-63OsteosarcomaNot Specified19.76
This compoundSNU387Hepatocellular CarcinomaNot Specified15.51
Ophiopogonin BA549Non-small cell lung cancerCCK-8/Alamar Blue14.22 ± 1.94
Ophiopogonin BNCI-H1299Non-small cell lung cancerCCK-8/Alamar Blue12.14 ± 2.01
Ophiopogonin BNCI-H460Non-small cell lung cancerCCK-8/Alamar Blue6.11 ± 1.83

Data for this compound from MedChemExpress.[1] Data for Ophiopogonin B from a study on non-small cell lung cancer.[2]

Experimental Protocols

Protocol 1: Measurement of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[3]

Materials:

  • This compound

  • Target cancer cell line (e.g., MG-63, SNU387)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with only medium as a blank control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

  • Cell Harvesting:

    • For adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells in a microcentrifuge tube.

    • For suspension cells: Collect the cells directly by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Determine the cell concentration and adjust it to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and positive control (e.g., cells treated with a known apoptosis inducer) samples.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MG-63, SNU387) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding apoptosis_seeding Cell Seeding (6-well plate) cell_culture->apoptosis_seeding opc_prep This compound Stock Solution Preparation treatment Treatment with This compound opc_prep->treatment apoptosis_treatment Treatment with This compound opc_prep->apoptosis_treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_acq Data Acquisition (Absorbance at 570 nm) mtt_assay->data_acq ic50 IC50 Determination data_acq->ic50 apoptosis_seeding->apoptosis_treatment staining Annexin V-FITC/PI Staining apoptosis_treatment->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant

Caption: Workflow for this compound cytotoxicity and apoptosis assays.

Putative Signaling Pathway for Ophiopogonin-Induced Apoptosis

While the precise signaling pathway for this compound is still under investigation, studies on related saponins (B1172615) like Ophiopogonin D and D' suggest the involvement of pathways such as the p38-MAPK and RIPK1-mediated apoptosis. The following diagram illustrates a plausible pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria OPC This compound Receptor Stress Receptor (Putative) OPC->Receptor Binds/Induces Stress p38_MAPK p38 MAPK Receptor->p38_MAPK Activates RIPK1 RIPK1 Receptor->RIPK1 Activates Apoptotic_Genes Apoptotic Gene Expression p38_MAPK->Apoptotic_Genes Phosphorylates Transcription Factors Bax Bax Activation RIPK1->Bax Apoptotic_Genes->Bax Upregulates CytoC Cytochrome c Release Bax->CytoC Caspase_Activation Caspase Activation (e.g., Caspase-3/9) CytoC->Caspase_Activation Activates Apoptosome Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A putative signaling pathway for Ophiopogonin-induced apoptosis.

References

Application Notes & Protocols: Quantitative Analysis of Ophiopogonin C using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogonin C is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus (Mai Dong), a plant widely used in traditional Chinese medicine. Modern pharmacological studies have indicated its potential therapeutic effects, including anti-inflammatory and cardioprotective activities. Accurate and sensitive quantification of this compound in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

2.1.1. Extraction from Herbal Material (Ophiopogonis Radix)

This protocol is designed for the extraction of this compound from the dried roots of Ophiopogon japonicus.

  • Materials:

    • Dried and powdered Ophiopogonis Radix

    • 70% Methanol in water (v/v)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of powdered Ophiopogonis Radix into a centrifuge tube.[1]

    • Add 30 mL of 70% methanol.[1]

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Perform ultrasonic extraction for 60 minutes in an ultrasonic bath.[1]

    • Centrifuge the extract at 8,000 rpm for 5 minutes.[2]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]

2.1.2. Extraction from Biological Matrices (Rat Plasma)

This protocol is suitable for the analysis of this compound in plasma samples for pharmacokinetic studies.

  • Materials:

    • Rat plasma

    • Acetonitrile (B52724) (containing internal standard, e.g., Digoxin)

    • Vortex mixer

    • Centrifuge (refrigerated)

  • Procedure:

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for injection into the HPLC-MS/MS system.

The following parameters provide a robust method for the separation and detection of this compound.

2.2.1. Chromatographic Conditions

Parameter Value
HPLC System Agilent 1290 Infinity II or equivalent
Column Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm) or Waters ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min, 35% B; 1-45 min, 35-55% B; 45-46 min, 55-35% B; 46-50 min, 35% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 5 µL

2.2.2. Mass Spectrometry Conditions

Parameter Value
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

2.2.3. MRM Transitions for this compound

The following MRM transitions can be used for the quantification and confirmation of this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound (Quantifier) 721.4 575.3 150 -35
This compound (Qualifier) 721.4 413.2 150 -45
Internal Standard (Digoxin) 779.4 649.3 150 -25

Data Presentation

The described HPLC-MS/MS method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines. The following table summarizes typical performance characteristics.

Parameter Result
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL
Lower Limit of Detection (LLOD) 0.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 95.75% - 103.1%
Matrix Effect 92% - 105%

Visualizations

The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Herbal Material/Plasma) Extraction Extraction SampleCollection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation Filtration->HPLC MSMS MS/MS Detection HPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for this compound analysis.

This diagram shows the logical progression and key considerations at each stage of the analytical method development.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application SamplePrep Sample Preparation Optimization Chromo Chromatography Optimization SamplePrep->Chromo MS_Opt MS Optimization Chromo->MS_Opt Linearity Linearity MS_Opt->Linearity Precision Precision MS_Opt->Precision Accuracy Accuracy MS_Opt->Accuracy Sensitivity Sensitivity MS_Opt->Sensitivity QuantAnalysis Quantitative Analysis Linearity->QuantAnalysis Precision->QuantAnalysis Accuracy->QuantAnalysis Sensitivity->QuantAnalysis

Caption: Logical steps in analytical method development and validation.

References

Application Notes and Protocols for Ophiopogonin C in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ophiopogonin C, a bioactive compound isolated from Ophiopogon japonicus, in various animal models for anti-inflammatory research. The protocols and data presented herein are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of this compound and related compounds.

This compound has demonstrated significant anti-inflammatory properties across multiple studies, primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Its therapeutic potential has been investigated in models of acute and chronic inflammation.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory cascade. The primary mechanisms identified involve the inhibition of pro-inflammatory cytokine production and the suppression of inflammatory cell infiltration.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[1][2][3][4] this compound has been shown to inhibit the activation of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition IkBa_P p-IκBα NFkB_active Active NF-κB (p50/p65) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Gene_Expression Promotes Ophiopogonin_C This compound Ophiopogonin_C->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling pathway, including ERK, p38, and JNK, is another crucial pathway in the inflammatory response. This compound has been found to suppress the phosphorylation of these key kinases, thereby inhibiting the downstream production of pro-inflammatory mediators.

MAPK_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates MAPK_P p-MAPK AP1 AP-1 MAPK_P->AP1 Activates Ophiopogonin_C This compound Ophiopogonin_C->MAPK Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Promotes

Modulation of the MAPK Signaling Pathway by this compound.

Animal Models for Anti-Inflammatory Research

Several animal models are commonly employed to investigate the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Workflow:

Carrageenan_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Grouping (Control, Vehicle, this compound, Positive Control) Acclimatization->Grouping Dosing Drug Administration (Oral gavage or i.p.) Grouping->Dosing Inflammation Carrageenan Injection (Subplantar) Dosing->Inflammation Measurement Paw Volume/Thickness Measurement (Multiple time points) Inflammation->Measurement Analysis Data Analysis (Edema inhibition %) Measurement->Analysis

Experimental Workflow for Carrageenan-Induced Paw Edema.

Protocol:

  • Animals: Male Sprague-Dawley rats or Swiss albino mice are commonly used.

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Normal Control (no treatment)

    • Vehicle Control (e.g., saline or 0.5% CMC-Na)

    • This compound treated groups (various doses)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Administer this compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary:

TreatmentDose (mg/kg)Time (hours)Paw Edema Inhibition (%)Reference
This compound251-6Significant
This compound501-6Significant
Indomethacin106~50-60
Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model systemic inflammation or localized inflammatory responses.

Protocol (Systemic Inflammation):

  • Animals: C57BL/6 or BALB/c mice are frequently used.

  • Grouping: As described for the carrageenan model.

  • Drug Administration: Administer this compound or vehicle 1 hour prior to LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Sample Collection: Collect blood and tissues at specified time points (e.g., 2, 6, 12, 24 hours) post-LPS injection.

  • Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Perform histological analysis of tissues (e.g., lung, liver) to assess inflammatory cell infiltration.

    • Analyze gene and protein expression of inflammatory mediators in tissues using RT-qPCR and Western blotting.

Quantitative Data Summary (In Vitro LPS Stimulation of RAW264.7 cells):

TreatmentConcentrationParameterEffectReference
OphiopogoninVariousiNOS, IL-6, IL-1β, TNF-α, COX-2 gene expressionInhibition
OphiopogoninVariousIL-6, IL-1β, TNF-α, COX-2 protein productionSuppression
Radiation-Induced Pulmonary Fibrosis Model

This model is relevant for studying inflammation-driven fibrotic diseases. This compound has shown protective effects in this model.

Protocol:

  • Animals: C57BL/6 mice are a suitable strain.

  • Induction of Fibrosis: A single dose of whole thoracic irradiation (e.g., 12 Gy) is administered.

  • Treatment: this compound is administered daily by gavage for a specified period (e.g., 4 weeks).

  • Endpoint Analysis (at a later time point, e.g., 28 weeks):

    • Histological analysis of lung tissue (H&E and Masson's trichrome staining) for inflammation and collagen deposition.

    • Measurement of hydroxyproline (B1673980) content in the lung as an indicator of collagen deposition.

    • Analysis of serum levels of pro-fibrotic and pro-inflammatory cytokines (e.g., TGF-β1, IL-6).

    • Immunohistochemical staining for markers of fibrosis (e.g., α-SMA) and matrix metalloproteinases (e.g., MMP-2, TIMP-2).

Quantitative Data Summary:

Treatment GroupInflammation ScoreHydroxyproline (Hyp) Content (μg/ml)Serum TGF-β1Reference
Irradiated Control9.58 ± 0.581.29 ± 0.1Elevated
Irradiated + this compound7.17 ± 0.520.98 ± 0.14Reduced

Concluding Remarks

This compound represents a promising natural compound for the development of novel anti-inflammatory therapeutics. The animal models and protocols described in these application notes provide a framework for the preclinical evaluation of its efficacy and mechanism of action. Researchers are encouraged to adapt these protocols to their specific research questions and to include a comprehensive set of endpoints to fully characterize the anti-inflammatory profile of this compound. Further investigations into its pharmacokinetic and toxicological properties are also warranted to support its potential clinical translation.

References

Application Notes and Protocols for Ophiopogonin C-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus. Preliminary studies have demonstrated its cytotoxic activity against human osteosarcoma (MG-63) and hepatocellular carcinoma (SNU387) cell lines, with IC50 values of 19.76 μM and 15.51 μM, respectively[1]. While the precise mechanisms of this compound-induced cell death are not yet fully elucidated, research on related compounds, such as Ophiopogonin B and D, suggests that the induction of apoptosis is a key anti-cancer mechanism.[2][3] These application notes provide a comprehensive experimental framework to investigate this compound-induced apoptosis, from initial cytotoxicity screening to the elucidation of underlying signaling pathways. The protocols are based on established methodologies and findings from studies on related Ophiopogonin compounds.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
MG-63Osteosarcoma19.76
SNU387Hepatocellular Carcinoma15.51

Data sourced from MedchemExpress.[1]

Table 2: Proposed Experimental Concentrations for this compound

ExperimentConcentration Range (μM)Rationale
Initial Apoptosis Assays5, 10, 20, 40To determine a dose-dependent effect around the known IC50 values.
Mechanistic Studies20, 40To elicit a robust apoptotic response for signaling pathway analysis.

Proposed Signaling Pathways of this compound-Induced Apoptosis

Based on the mechanisms of action of other Ophiopogonin family members, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key signaling molecules likely to be involved include p53, caspases, and proteins of the Bcl-2 and MAPK families.[4]

Ophiopogonin_C_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Ophiopogonin_C This compound Death_Receptor Death Receptor Ophiopogonin_C->Death_Receptor p53 p53 Ophiopogonin_C->p53 Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax Bax Bax->Mitochondria Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates DISC DISC Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis p53->Bax p53->Bcl2

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Experimental Workflow

A systematic approach is recommended to characterize the pro-apoptotic effects of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Select Cancer Cell Lines (e.g., MG-63, SNU387) MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis_Quantification Apoptosis Quantification (Annexin V/PI Staining) MTT->Apoptosis_Quantification MMP Mitochondrial Membrane Potential Assay (JC-1) Apoptosis_Quantification->MMP Caspase_Activity Caspase Activity Assay (Caspase-3, -8, -9) MMP->Caspase_Activity Western_Blot Western Blot Analysis (p53, Bcl-2 family, etc.) Caspase_Activity->Western_Blot Conclusion Elucidate Mechanism of This compound-Induced Apoptosis Western_Blot->Conclusion

Caption: General experimental workflow for investigating this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MG-63, SNU387)

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 μM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0, 10, 20, 40 μM) for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Objective: To assess the effect of this compound on mitochondrial membrane potential.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2.

  • After treatment, remove the medium and wash the cells once with PBS.

  • Add pre-warmed medium containing JC-1 dye (final concentration 1-10 μg/mL) to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with PBS.

  • Analyze the cells by fluorescence microscopy (red/green fluorescence) or flow cytometry to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 4: Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (Caspase-3, -8, -9).

Materials:

  • This compound

  • Human cancer cell lines

  • Caspase-3, -8, and -9 Activity Assay Kits (Colorimetric or Fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the respective caspase substrate (e.g., DEVD-pNA for Caspase-3) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader. An increase in signal is proportional to caspase activity.

Protocol 5: Western Blot Analysis

Objective: To determine the effect of this compound on the expression of apoptosis-related proteins.

Materials:

  • This compound

  • Human cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Use β-actin as a loading control to normalize protein expression.

References

Application Notes and Protocols for Ophiopogonin C Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of target proteins by Western blot following treatment with Ophiopogonin C. This compound, a steroidal glycoside isolated from Ophiopogon japonicus, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.[1][2][3] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in protein expression and signaling pathways.

Target Proteins and Signaling Pathways

This compound and its related compounds have been shown to modulate several key signaling pathways. Based on current literature, the following proteins are relevant targets for Western blot analysis after this compound treatment:

  • Inflammation: NF-κB, TNF-α, IL-6.[4][5]

  • Fibrosis: TGF-β1, MMP-2, TIMP-2.

  • Cancer Metastasis and Cell Adhesion: MMP-9, p38 MAPK.

  • Apoptosis: Bax, Bcl-2, Cleaved-Caspase 3.

  • Oxidative Stress: Nrf2, HO-1.

Quantitative Data Summary

The following tables summarize the observed effects of Ophiopogonin compounds on the expression of key target proteins as determined by Western blot and other quantitative methods in various studies.

Table 1: Effect of Ophiopogonin D on Inflammatory Markers in Diabetic Nephropathy Rats

Treatment GroupIL-6 Protein Expression (relative to control)TNF-α Protein Expression (relative to control)NF-κB Protein Expression (relative to control)
Control1.001.001.00
Diabetic Nephropathy (DN)Significantly increased (P<0.001)Significantly increased (P<0.001)Significantly increased (P<0.001)
DN + Ophiopogonin D (High dose)Significantly decreased vs. DN (P<0.001)Significantly decreased vs. DN (P<0.001)Significantly decreased vs. DN (P<0.001)
DN + GliclazideSignificantly decreased vs. DN (P<0.001)Significantly decreased vs. DN (P<0.001)Significantly decreased vs. DN (P<0.001)

Table 2: Effect of this compound on Markers of Pulmonary Fibrosis in Irradiated Mice

Treatment GroupLung Hydroxyproline (Hyp) Content (µg/ml)Lung MMP-2 Positive Area (%)Lung TIMP-2 Positive Area (%)
Radiation-only1.29 ± 0.1Not specifiedNot specified
Radiation + this compound0.98 ± 0.1419.11 ± 2.37Not specified
Blank ControlNot specified9.95 ± 2.22Not specified

Table 3: Effect of Ophiopogonin-D on MMP-9 Secretion in MDA-MB-435 Cells

TreatmentMMP-9 Secretion (relative to control)
Control100%
Ophiopogonin-D (5 µM)Concentration-dependent inhibition
Ophiopogonin-D (10 µM)Concentration-dependent inhibition
Ophiopogonin-D (20 µM)Concentration-dependent inhibition
Ophiopogonin-D (40 µM)Concentration-dependent inhibition
Ophiopogonin-D (80 µM)Concentration-dependent inhibition

Experimental Protocols

This section provides a detailed, generalized protocol for Western blot analysis of target proteins in cell lysates after treatment with this compound. This protocol should be optimized for your specific cell type, target protein, and antibodies.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a suitable density in appropriate culture dishes or plates to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

II. Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells off the dish and transfer the cell lysate to a pre-cooled microcentrifuge tube.

  • Homogenization:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

III. SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • Take a consistent amount of protein from each sample (e.g., 20-40 µg) and add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Electrophoresis:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

IV. Immunoblotting
  • Blocking:

    • Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target protein in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.

V. Detection and Analysis
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the specified time.

  • Signal Capture:

    • Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Visualizations

Ophiopogonin_C_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_inflammation Inflammation cluster_fibrosis Fibrosis cluster_cancer Cancer Metastasis This compound This compound NF-κB NF-κB This compound->NF-κB TGF-β1 TGF-β1 This compound->TGF-β1 p38 MAPK p38 MAPK This compound->p38 MAPK TNF-α TNF-α NF-κB->TNF-α IL-6 IL-6 NF-κB->IL-6 MMP-2 MMP-2 TGF-β1->MMP-2 TIMP-2 TIMP-2 TGF-β1->TIMP-2 MMP-9 MMP-9 p38 MAPK->MMP-9

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

References

Ophiopogonin C Administration and Dosage in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C is a naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus. It has garnered research interest for its potential therapeutic properties, including anti-inflammatory and anti-fibrotic effects. This document provides detailed application notes and protocols for the administration and dosage of this compound in mouse models, based on available scientific literature.

Data Presentation

The following tables summarize the quantitative data on this compound administration in mice.

Table 1: this compound Administration and Dosage in Mice

ParameterDetailsReference
Compound This compound[1]
Mouse Strain C57BL/6[1]
Experimental Model Radiation-Induced Pulmonary Fibrosis[1]
Administration Route Oral Gavage[1]
Dosage 3 mg/kg[1]
Frequency Daily
Duration 4 weeks
Vehicle Isotonic sodium chloride solution
Observed Effects - Reduced mortality rate- Decreased accumulation of inflammatory cells and proliferation of fibroblasts- Inhibition of collagen deposition- Downregulation of serum transforming growth factor-β1 (TGF-β1) levels- Increased superoxide (B77818) dismutase (SOD) activity in lung tissue

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Radiation-Induced Pulmonary Fibrosis

This protocol is adapted from a study investigating the ameliorating effects of this compound on radiation-induced pulmonary fibrosis in C57BL/6 mice.

1. Animal Model

  • Species: Mouse

  • Strain: C57BL/6, male, 8 weeks old, weighing 18-22 g.

  • Acclimation: House mice in a specific pathogen-free (SPF) facility with a 12/12-h light/dark cycle for at least 7 days prior to the experiment, with free access to standard mouse food and water.

  • Model Induction: Establish the pulmonary fibrosis model by administering a single dose of 12-Gy whole thoracic radiation using a medical linear accelerator. Anesthetize mice with 1% sodium pentobarbital (B6593769) (0.8 ml/100 g) intraperitoneally before irradiation.

2. Preparation of this compound Solution

  • Compound: this compound

  • Vehicle: Isotonic sodium chloride solution (normal saline).

  • Concentration: Prepare a solution of this compound in normal saline to achieve a final dose of 3 mg/kg body weight in the desired administration volume. The exact concentration will depend on the average weight of the mice and the volume to be administered.

3. Administration Procedure

  • Route: Oral gavage.

  • Dosage: 3 mg/kg body weight.

  • Frequency: Administer daily.

  • Duration: Continue the treatment for 4 consecutive weeks.

  • Procedure:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the this compound solution based on the individual mouse's body weight.

    • Use a proper-sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

4. Experimental Groups

  • Control Group: Administer an equivalent volume of normal saline by gavage.

  • Radiation-Only Group: Irradiated mice receiving normal saline by gavage.

  • This compound Group: Irradiated mice receiving 3 mg/kg this compound by gavage.

  • Positive Control (Optional): Include a group treated with a standard therapeutic agent for pulmonary fibrosis, such as dexamethasone.

5. Endpoint Analysis

  • Monitor survival rates and body weight throughout the 28-week post-irradiation period.

  • At the end of the study, sacrifice the mice and collect serum to measure levels of cytokines like IL-6 and TGF-β1.

  • Harvest lung tissue to measure superoxide dismutase (SOD) activity and hydroxyproline (B1673980) content (as an indicator of collagen deposition).

  • Perform histological analysis of lung tissue using H&E and Masson's trichrome staining to assess inflammation and fibrosis.

  • Conduct immunohistochemical staining for markers such as smooth muscle actin (SMA), matrix metalloproteinases-2 (MMP-2), and tissue inhibitors of metalloproteases-2 (TIMP-2).

Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound has been shown to modulate the TGF-β signaling pathway by downregulating the pro-fibrotic cytokine TGF-β1. While the precise downstream mechanism for this compound is still under investigation, the canonical TGF-β signaling cascade is depicted below.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-β1 TGF-beta_Receptor TGF-β Receptor (TβRI/TβRII) TGF-beta1->TGF-beta_Receptor Binds SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD2/3/4 Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Gene Transcription (e.g., Collagen) SMAD_Complex->Gene_Transcription Translocates and Activates Ophiopogonin_C This compound Ophiopogonin_C->TGF-beta1 Inhibits

TGF-β Signaling Pathway Inhibition by this compound.
Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound in a mouse model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model 1. Establish Mouse Model (e.g., Radiation-Induced Pulmonary Fibrosis) Grouping 2. Randomly Assign Mice to Treatment Groups Animal_Model->Grouping Preparation 3. Prepare this compound Solution (3 mg/kg) Grouping->Preparation Administration 4. Daily Oral Gavage for 4 Weeks Preparation->Administration Monitoring 5. Monitor Survival and Body Weight Administration->Monitoring Sample_Collection 6. Collect Serum and Lung Tissues Monitoring->Sample_Collection Analysis 7. Perform Biochemical and Histological Analyses Sample_Collection->Analysis

References

Application Notes and Protocols: Ophiopogonin C for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Ophiopogonin C, a steroidal glycoside isolated from Ophiopogon japonicus, in immunofluorescence (IF) staining applications. This compound has demonstrated cytotoxic effects against various tumor cell lines and has been shown to enter both the cytoplasm and nucleus of cells.[1][2] Immunofluorescence can be a powerful tool to investigate the subcellular localization of this compound and its potential effects on cellular targets.

Introduction

This compound is a C29 steroidal glycoside with recognized biological activities, including anticancer properties.[1][3] Understanding its mechanism of action often requires visualizing its distribution within the cell and its influence on the localization and expression of target proteins. Immunofluorescence microscopy is an indispensable technique for such investigations. While research on this compound is emerging, studies have successfully employed immunofluorescence to track its cellular uptake and accumulation.[2] This document outlines the necessary protocols and potential signaling pathways to consider when using this compound in immunofluorescence studies.

Data Presentation

The following table summarizes the cytotoxic activity of this compound on different human tumor cell lines. This data is crucial for determining appropriate concentration ranges for immunofluorescence experiments, ensuring cell viability is maintained during the staining procedure.

Cell LineIC50 (µM)Description
MG-6319.76Human osteosarcoma cell line
SNU38715.51Human hepatocellular carcinoma cell line

Data sourced from MedChemExpress.

Experimental Protocols

Immunofluorescence Staining for Cellular Localization of this compound

This protocol is adapted from methodologies used to study the cellular distribution of saponins.

Materials:

  • This compound (DT-13)

  • Cell line of interest (e.g., HUVEC, HeLa)

  • Cell culture medium and supplements

  • Coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against this compound (if available) or a tag

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • This compound Treatment: Treat the cells with varying concentrations of this compound for different time points to determine optimal conditions. Based on existing data, a non-cytotoxic concentration should be used.

  • Fixation: After treatment, wash the cells three times with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody, diluted in the blocking solution, for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes to visualize the nuclei.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

  • Visualization: Observe the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Potential Cellular Targets and Signaling Pathways

While specific cellular targets of this compound are still under extensive investigation, related compounds like Ophiopogonin D have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These pathways represent potential areas of investigation for this compound's mechanism of action. Immunofluorescence can be used to examine changes in the localization or expression of key proteins within these pathways following this compound treatment.

Potential Signaling Pathways to Investigate:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Ophiopogonin D has been shown to suppress this pathway.

  • NF-κB Pathway: A key regulator of inflammation and cell survival, this pathway is also modulated by Ophiopogonin D.

  • STAT3 Signaling: This pathway is involved in cell proliferation and apoptosis and is a target of Ophiopogonin D.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture 1. Cell Culture on Coverslips opc_treatment 2. This compound Treatment cell_culture->opc_treatment fixation 3. Fixation (4% PFA) opc_treatment->fixation permeabilization 4. Permeabilization (Triton X-100) fixation->permeabilization blocking 5. Blocking (BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab counterstain 8. Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting 9. Mounting counterstain->mounting visualization 10. Fluorescence Microscopy mounting->visualization

Caption: Immunofluorescence staining workflow for this compound.

signaling_pathway cluster_opc This compound (Hypothesized) cluster_pathways Potential Downstream Effects cluster_outcomes Cellular Outcomes OPC This compound PI3K_AKT PI3K/AKT Pathway OPC->PI3K_AKT Inhibition NFKB NF-κB Pathway OPC->NFKB Inhibition STAT3 STAT3 Pathway OPC->STAT3 Inhibition Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis NFKB->Apoptosis Inflammation Reduced Inflammation NFKB->Inflammation STAT3->Proliferation STAT3->Apoptosis

Caption: Potential signaling pathways affected by this compound.

References

Application Notes and Protocols: Preparation of Ophiopogonin C Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogonin C is a naturally occurring steroidal glycoside isolated from the tubers of Ophiopogon japonicus[1][2]. It has demonstrated various biological activities, including cytotoxic effects against human tumor cell lines, making it a compound of interest for pharmacological and drug development research[2][3]. To ensure reproducible and accurate results in cell-based assays, the proper preparation of a stable, sterile stock solution is critical.

These application notes provide a detailed protocol for the preparation, storage, and handling of an this compound stock solution for use in cell culture applications. The recommended solvent is Dimethyl Sulfoxide (DMSO), which effectively solubilizes this compound and is compatible with most cell culture systems at low final concentrations.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented below. Researchers should always refer to the Certificate of Analysis (CoA) provided by their specific supplier, as values such as molecular weight and CAS number can vary slightly between different forms or suppliers.

PropertyValueSource
CAS Number 911819-08-4[1]
Molecular Formula C₄₆H₇₂O₁₇
Molecular Weight 897.06 g/mol
Appearance Powder
Solubility Soluble in DMSO, Methanol, Ethanol, Pyridine

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired final concentrations in cell culture media.

3.1 Materials and Equipment

  • This compound powder (≥98% purity)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., PTFE)

  • Sterile syringes

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

3.2 Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_store Storage weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex filter 4. Filter Sterilize vortex->filter aliquot 5. Aliquot into Tubes filter->aliquot store 6. Store at -20°C aliquot->store

References

Ophiopogonin C in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to mimic the complex microenvironment of in vivo tumors, offering a more physiologically relevant platform for drug screening and mechanistic studies compared to traditional 2D cell culture. Ophiopogonin C, a steroidal glycoside isolated from the tubers of Ophiopogon japonicus, has demonstrated cytotoxic activity against various cancer cell lines in 2D models. While direct studies on this compound in 3D cell culture are limited, research on related compounds like Ophiopogonin D suggests potent anti-cancer effects through the modulation of key signaling pathways.

These application notes provide a framework for investigating the therapeutic potential of this compound in 3D cancer models. The protocols outlined below are adapted from established methodologies for 3D cell culture and analysis and can be tailored to specific cancer cell types and research questions.

Hypothetical Applications in 3D Cell Culture

Based on the known cytotoxic effects of this compound and the broader anti-cancer activities of related saponins, its application in 3D cell culture models can be envisioned for:

  • Evaluating Anti-Tumor Efficacy: Assessing the ability of this compound to inhibit the growth and viability of cancer cell spheroids.

  • Investigating Mechanisms of Action: Elucidating the molecular pathways through which this compound exerts its anti-cancer effects in a more tissue-like context.

  • Drug Combination Studies: Exploring synergistic or additive effects of this compound with existing chemotherapeutic agents.

  • Modeling Drug Penetration and Resistance: Utilizing the 3D structure to study the penetration of this compound into a tumor mass and its efficacy against the heterogeneous cell populations within.

Quantitative Data Summary

While specific data for this compound in 3D models is not yet available, the following table presents known IC50 values from 2D cell culture studies to provide a starting point for dose-range finding experiments in 3D cultures.

CompoundCell LineAssay TypeIC50 (µM)Citation
This compoundMG-63 (Osteosarcoma)2D Cytotoxicity19.76
This compoundSNU387 (Hepatocellular Carcinoma)2D Cytotoxicity15.51

Experimental Protocols

3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Perform a cell count and determine cell viability.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, requires optimization for each cell line).

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Monitor spheroid formation daily using a light microscope. Spheroids typically form within 2-4 days.

G cluster_workflow Experimental Workflow: this compound in 3D Spheroid Model start Cancer Cell Culture (2D) harvest Cell Harvesting and Counting start->harvest seed Seeding in Ultra-Low Attachment Plate harvest->seed form Spheroid Formation (2-4 days) seed->form treat Treatment with this compound form->treat analyze Downstream Analysis treat->analyze

Experimental workflow for assessing this compound in a 3D spheroid model.

This compound Treatment of 3D Spheroids

Materials:

  • Pre-formed tumor spheroids in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

Cell Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate with spheroids and the CellTiter-Glo® 3D Reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Treated spheroids in a 96-well plate

  • Caspase-Glo® 3/7 3D Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate with spheroids and the Caspase-Glo® 3/7 3D Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for at least 30 minutes.

  • Measure the luminescence using a plate reader.[1]

Molecular Analysis (Western Blotting)

This protocol outlines the analysis of protein expression in spheroids.

Materials:

  • Treated spheroids

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Primary and secondary antibodies

Procedure:

  • Collect spheroids from each treatment group into microcentrifuge tubes.

  • Wash the spheroids with ice-cold PBS and centrifuge to pellet.

  • Lyse the spheroids in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE, protein transfer, and immunodetection with antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, c-Myc, cleaved caspase-3, Bcl-2, Bax).

Potential Signaling Pathways for Investigation

Based on studies of related compounds like Ophiopogonin D, this compound may exert its anti-cancer effects by modulating several key signaling pathways.[2][3] The following diagrams illustrate these pathways, which represent promising targets for investigation in the context of this compound treatment in 3D cancer models.

G cluster_pi3k PI3K/Akt Signaling Pathway ophiopogonin_c This compound pi3k PI3K ophiopogonin_c->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Proposed inhibition of the PI3K/Akt pathway by this compound.

G cluster_stat3 STAT3 Signaling Pathway ophiopogonin_c This compound jak JAK ophiopogonin_c->jak Inhibition stat3 STAT3 jak->stat3 Phosphorylation dimerization STAT3 Dimerization & Nuclear Translocation stat3->dimerization gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) dimerization->gene_expression

Hypothesized modulation of the STAT3 pathway by this compound.

G cluster_nfkb NF-κB Signaling Pathway ophiopogonin_c This compound ikk IKK ophiopogonin_c->ikk Inhibition ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb translocation NF-κB Nuclear Translocation nfkb->translocation inflammation Pro-inflammatory & Anti-apoptotic Gene Expression translocation->inflammation

Potential inhibitory effect of this compound on the NF-κB pathway.

Disclaimer

The application notes and protocols provided herein are intended as a guide for research purposes. As there is a lack of direct published studies on this compound in 3D cell culture models, these recommendations are based on existing knowledge of related compounds and standard 3D culture methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Troubleshooting Ophiopogonin C Solubility for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ophiopogonin C in their in vitro assays, achieving and maintaining its solubility is critical for reliable and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus. It is known for its cytotoxic activity against various tumor cell lines. Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and acetone.

Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What is causing this?

This is a common issue with hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent (like DMSO) is diluted. The final concentration of this compound in the media may have exceeded its aqueous solubility limit.

Q3: How can I prevent my this compound solution from precipitating during my experiment?

To prevent precipitation, it is crucial to optimize the preparation of your working solution. This includes using a pre-warmed (37°C) cell culture medium, performing serial dilutions, and adding the stock solution to the medium dropwise while gently vortexing. It is also important to determine the maximum soluble concentration of this compound in your specific cell culture medium beforehand.

Q4: What is the recommended storage condition for this compound stock solutions?

Stock solutions of this compound prepared in an organic solvent like DMSO should be stored at -20°C or -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Quantitative Solubility Data

CompoundSolventSolubility
Ophiopogonin DDimethylformamide (DMF)~30 mg/mL
Ophiopogonin DDimethyl Sulfoxide (DMSO)~30 mg/mL
Ophiopogonin DEthanol~15 mg/mL

Note: The solubility of this compound is expected to be in a similar range, but empirical determination is recommended for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Troubleshooting Precipitation

This protocol provides a step-by-step guide for diluting the this compound stock solution into aqueous cell culture media while minimizing precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile conical tubes or multi-well plates

    • Vortex mixer or orbital shaker

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C in a water bath.

    • Serial Dilution (Recommended):

      • Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, dilute a 10 mM stock to 1 mM.

      • From the intermediate dilution, prepare the final working concentrations.

    • Direct Dilution (with caution):

      • While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This ensures rapid and uniform dispersion.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).

    • If precipitation is observed, consider the troubleshooting steps outlined in the guide below.

Troubleshooting Guide

G Troubleshooting this compound Precipitation cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Precipitation Precipitation Observed High_Concentration High Final Concentration Precipitation->High_Concentration Solvent_Shock Rapid Solvent Exchange (Solvent Shock) Precipitation->Solvent_Shock Low_Temp Low Media Temperature Precipitation->Low_Temp Media_Interaction Interaction with Media Components Precipitation->Media_Interaction Lower_Concentration Lower Final Concentration High_Concentration->Lower_Concentration Serial_Dilution Perform Serial Dilution Solvent_Shock->Serial_Dilution Dropwise_Addition Add Stock Dropwise with Mixing Solvent_Shock->Dropwise_Addition Warm_Media Use Pre-warmed (37°C) Media Low_Temp->Warm_Media Optimize_Media Optimize Media Formulation (e.g., reduce serum) Media_Interaction->Optimize_Media

Caption: A flowchart for troubleshooting this compound precipitation.

Signaling Pathways

Studies on this compound and the structurally similar Ophiopogonin D suggest their involvement in several key signaling pathways. The following diagrams illustrate the experimental workflow for investigating these interactions and the putative pathways involved.

G Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (DMSO) Working_Sol Prepare Working Solutions in Pre-warmed Media Stock_Prep->Working_Sol Cell_Seeding Seed Cells in Multi-well Plates Treatment Treat Cells with This compound Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Western_Blot Western Blot for Protein Expression Incubation->Western_Blot qPCR qPCR for Gene Expression Incubation->qPCR G Putative Signaling Pathways Modulated by this compound cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_tgf TGF-β Pathway Ophiopogonin_C This compound IKK IKK Ophiopogonin_C->IKK Inhibition PI3K PI3K Ophiopogonin_C->PI3K Inhibition TGFb TGF-β1 Ophiopogonin_C->TGFb Reduces Levels IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB NF-κB Translocation to Nucleus NFkB->Nucleus_NFkB Inflammation Inflammatory Response Nucleus_NFkB->Inflammation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation TGFb_R TGF-β Receptor SMAD SMAD2/3 TGFb_R->SMAD Phosphorylates TGFb->TGFb_R Binds to SMAD4 SMAD4 SMAD->SMAD4 Complexes with Nucleus_SMAD SMAD Complex Translocation SMAD4->Nucleus_SMAD Fibrosis Fibrosis Nucleus_SMAD->Fibrosis

Technical Support Center: Optimizing Ophiopogonin C Dosage for Maximum Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Ophiopogonin C (OP-C) for maximum therapeutic efficacy. Given the limited published data on OP-C dose optimization, this guide integrates available information with general principles of in vivo studies for natural products, including insights from the closely related compound Ophiopogonin D (OP-D).

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Poor Solubility and Vehicle-Related Toxicity

Problem Potential Cause Recommended Solution
Precipitation of OP-C in vehicle This compound, like other saponins, may have low aqueous solubility.- Use a co-solvent system. Dissolve OP-C in a minimal amount of DMSO, followed by dilution with saline or PBS. - Prepare fresh formulations before each administration. - Sonication may aid in dissolution.
Adverse reactions in vehicle control group The vehicle (e.g., high concentration of DMSO) may be causing toxicity.- Keep the final concentration of organic solvents like DMSO to a minimum (ideally <5-10%). - Include a vehicle-only control group to differentiate vehicle effects from compound toxicity.
Inconsistent results between experiments Variability in formulation preparation.- Standardize the formulation protocol, including solvent concentrations, temperature, and mixing time.

Issue 2: Lack of Efficacy or Unexpected Results

Problem Potential Cause Recommended Solution
No observable therapeutic effect - Suboptimal dosage. - Poor bioavailability with the chosen route of administration. - Inappropriate animal model.- Conduct a dose-response study to determine the optimal therapeutic window. - Consider alternative routes of administration (e.g., intravenous injection for higher bioavailability, if feasible and safe). - Ensure the selected animal model is appropriate for the disease under investigation.
High mortality in treated groups Potential toxicity of this compound at the administered dose.- Reduce the dosage and perform a thorough dose-finding study to establish a safe dose range. - Monitor animals closely for signs of toxicity.
Results not aligning with in vitro data Differences in metabolism, distribution, and excretion between in vitro and in vivo systems.- Investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in vivo?

There is limited published data on dose-ranging studies for this compound. A study on radiation-induced pulmonary fibrosis in mice used a single daily dose administered by gavage.[1] Based on this and general principles for natural products, a pilot dose-finding study is crucial. It is advisable to start with a low dose and escalate to identify a dose that shows efficacy without significant toxicity.

Q2: What are the potential side effects or toxicities of this compound?

The aforementioned study in mice with radiation-induced pulmonary fibrosis reported no obvious adverse effects at their tested dose.[1] However, the related compound, Ophiopogonin D, has been reported to cause hemolysis (destruction of red blood cells) in vivo.[2][3] Therefore, it is crucial to monitor for signs of hemolysis and other potential toxicities in your in vivo studies with this compound.

Q3: Which signaling pathways are known to be modulated by this compound?

In a study on radiation-induced pulmonary fibrosis, this compound was found to downgrade the levels of transforming growth factor-β1 (TGF-β1) and affect the expression of matrix metalloproteinases-2 (MMP-2) and tissue inhibitors of metalloproteases-2 (TIMP-2).[1] The related compound, Ophiopogonin D, has been shown to modulate several other pathways, including NF-κB, PI3K/AKT, and STAT3, which could be potential avenues of investigation for this compound.

Experimental Protocols

Protocol 1: In Vivo Dose-Finding Study for this compound

This protocol outlines a general procedure for determining the effective and non-toxic dose range of this compound in a mouse model.

1. Animal Model:

  • Select an appropriate mouse model for the disease of interest.

  • Acclimate animals for at least one week before the experiment.

2. This compound Formulation:

  • Dissolve this compound powder in a minimal amount of DMSO.

  • Dilute the stock solution with sterile saline or PBS to the desired final concentrations. The final DMSO concentration should be below 10%.

  • Prepare fresh on the day of administration.

3. Dosing Regimen:

  • Establish multiple dose groups (e.g., low, medium, high) and a vehicle control group.

  • Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Administer daily or as determined by the experimental design.

4. Monitoring and Endpoint Analysis:

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, behavioral changes, signs of distress).

  • At the end of the study, collect relevant tissues and blood samples for efficacy and toxicity analysis.

  • Analyze biomarkers related to the disease model and potential toxicity (e.g., complete blood count for hemolysis, liver and kidney function tests).

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Model of Inflammation

Dosage (mg/kg)Efficacy Endpoint (e.g., % Inhibition of Edema)Key Biomarker 1 (e.g., Fold Change in TGF-β1)Signs of Toxicity
Vehicle Control0%1.0None
1025%0.8None
2555%0.5Mild sedation in 10% of animals
5065%0.4Significant sedation, 5% weight loss
10068%0.35Severe sedation, >10% weight loss, 10% mortality

This table is for illustrative purposes only. Actual results will vary depending on the experimental model and conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_model Select Animal Model dosing Dose Escalation Study animal_model->dosing formulation Prepare OP-C Formulation formulation->dosing monitoring Monitor for Efficacy & Toxicity dosing->monitoring data_collection Collect Samples monitoring->data_collection data_analysis Analyze Data data_collection->data_analysis dose_determination Determine Optimal Dose data_analysis->dose_determination

Caption: Experimental workflow for optimizing this compound dosage in vivo.

signaling_pathway cluster_fibrosis Pulmonary Fibrosis Model OPC This compound TGFb1 TGF-β1 OPC->TGFb1 downregulates MMP2 MMP-2 OPC->MMP2 modulates TIMP2 TIMP-2 OPC->TIMP2 modulates Fibrosis Fibrosis TGFb1->Fibrosis MMP2->Fibrosis TIMP2->Fibrosis

Caption: Potential signaling pathways modulated by this compound in vivo.

References

Ophiopogonin C stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ophiopogonin C in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For solid this compound, it is recommended to store it in a tightly sealed vial at 2-8°C for up to 24 months. If you need to prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Q2: In which common laboratory solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2]

Q3: What are the primary factors that can affect the stability of this compound?

The stability of steroidal glycosides like this compound can be influenced by several factors, including:

  • pH: Acidic conditions can lead to the hydrolysis of the glycosidic bonds.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light may cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

  • Enzymatic degradation: If present, glycosidases can cleave the sugar moieties.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Unexpected or inconsistent results in biological assays. Degradation of this compound in the experimental solvent.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C for no longer than two weeks. Consider performing a quick purity check of your working solution using HPLC.
Appearance of unknown peaks in HPLC analysis of this compound solution. The solution has degraded due to improper storage or handling (e.g., exposure to high temperature, light, or incompatible pH).Review your solution preparation and storage procedures. Protect the solution from light by using amber vials or covering the container with aluminum foil. Ensure the pH of your solution is near neutral if compatible with your experimental setup. Perform a forced degradation study to identify potential degradation products.
Loss of compound potency over a short period in an aqueous-based buffer. Hydrolysis of the glycosidic linkages in the aqueous environment.Minimize the time this compound is in an aqueous solution. Prepare the aqueous solution immediately before use. If long-term storage in an aqueous buffer is necessary, conduct a stability study to determine the degradation rate at your specific pH and temperature.

Quantitative Stability Data (Analogous Compound Data)

Compound ClassConditionTimeRemaining Compound (%)Reference
Ginsenosides (B1230088) (Rg1 & Rb1)pH 2Not specified71% (Rg1), 77% (Rb1)[2]
Ginsenosides (Rg1 & Rb1)pH 4Not specifiedStable[2]
Ginsenosides (Rg1 & Rb1)pH 6Not specifiedStable[2]
Ginsenoside Rg5Aqueous Solution (Room Temp)10 days~5%

Note: This data is for analogous compounds and should be used as a general guide. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

4. Sample Analysis:

  • After the specified time points, dilute the stressed samples with the mobile phase to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method. An example method is provided below.

Protocol: Stability-Indicating HPLC Method

This method is adapted from a published procedure for the analysis of this compound and related saponins.

  • Column: Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile (A) and Water (B) in a gradient elution.

    • 0-45 min, 35%-55% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature at 100°C and a gas flow rate of 3.0 L/min.

  • Injection Volume: 20 µL

Visualizations

Logical Workflow for this compound Stability Assessment

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Data Analysis and Interpretation A Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) B Select Experimental Solvents (e.g., DMSO, Ethanol, Aqueous Buffer) A->B C Apply Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (Light) B->C Expose to Stressors D Analyze Stressed Samples (Stability-Indicating HPLC) C->D E Identify Degradation Products (LC-MS/MS) D->E Characterize Peaks F Determine Degradation Rate (Kinetic Analysis) D->F Quantify Peak Areas G Establish Stability Profile E->G F->G

Caption: Workflow for assessing the stability of this compound.

Inferred Degradation Pathway of a Steroidal Saponin

cluster_0 Degradation Pathways A Steroidal Saponin (e.g., this compound) B Acid/Base Hydrolysis A->B Cleavage of Glycosidic Bonds C Oxidation A->C Modification of Steroidal Backbone D Aglycone (Sapogenin) + Sugar Moieties B->D E Oxidized Products C->E

References

Ophiopogonin C in Culture Media: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Ophiopogonin C precipitation in cell culture media. By following these guidelines, you can ensure the stability and efficacy of this compound in your experiments.

Troubleshooting Guide: this compound Precipitation

This guide addresses specific issues that may arise during the preparation and use of this compound in cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the culture medium. Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.1. Optimize Solvent Choice: Prepare stock solutions in 100% Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[1][2] 2. Stepwise Dilution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Avoid adding the highly concentrated stock directly into the full volume of the medium.[3][4] 3. Lower Final Concentration: Reduce the final working concentration of this compound in your experiment.
Precipitate appears over time in the incubator. Compound Instability: this compound may degrade or interact with media components at 37°C over extended periods.1. pH Sensitivity: Be aware that the physiological pH of culture media (~7.4) might affect the stability of some compounds.[3] 2. Media Component Interaction: Components like salts and proteins in Fetal Bovine Serum (FBS) can interact with the compound, leading to insoluble complexes. Consider using a serum-free medium if compatible with your cell line. 3. Time-Course Experiment: Determine the stability of this compound in your specific culture system over time. For long-term experiments, consider replenishing the media with a freshly prepared this compound solution periodically.
Stock solution appears cloudy or contains crystals. Improper Storage or Handling: The stock solution may have been stored incorrectly or subjected to multiple freeze-thaw cycles.1. Proper Storage: Store this compound stock solutions in tightly sealed vials at -20°C for short-term (up to two weeks) or -80°C for long-term (up to six months) storage. 2. Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 3. Equilibration: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. For cell culture applications, high-purity, sterile-filtered DMSO is the most commonly used solvent.

Q2: What is the recommended concentration for an this compound stock solution?

A2: While specific solubility limits are not widely published, a common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for a small volume of the stock solution to be added to the culture medium, minimizing the final DMSO concentration.

Q3: What is the maximum permissible DMSO concentration in cell culture?

A3: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q4: How should I prepare the final working solution of this compound in culture media?

A4: To prevent precipitation, it is crucial to perform a stepwise dilution. First, pre-warm your culture medium to 37°C. Then, create an intermediate dilution by adding the this compound stock solution to a small volume of the pre-warmed medium. Finally, add this intermediate dilution to the final volume of the pre-warmed medium to achieve your desired working concentration.

Q5: How should I store this compound?

A5: this compound powder should be stored at -20°C. Stock solutions prepared in a solvent should be stored as aliquots in tightly sealed vials at -20°C for short-term use (up to two weeks) or -80°C for longer-term storage (up to six months).

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Materials: this compound powder, high-purity sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve a 10 mM concentration. d. Vortex briefly until the powder is completely dissolved. e. Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol for Preparation of this compound Working Solution in Culture Media
  • Materials: 10 mM this compound stock solution, complete cell culture medium, sterile tubes.

  • Procedure: a. Pre-warm the complete cell culture medium to 37°C in a water bath. b. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. c. Stepwise Dilution: i. Prepare an intermediate dilution by adding a small volume of the stock solution to a small, pre-warmed volume of culture medium (e.g., add 2 µL of 10 mM stock to 98 µL of medium for a 200 µM intermediate solution). ii. Gently mix the intermediate dilution. d. Add the required volume of the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired final concentration (e.g., add 50 µL of the 200 µM intermediate solution to 950 µL of medium for a final concentration of 10 µM). e. Gently mix the final working solution before adding it to your cell cultures.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment stock_prep Prepare 10 mM This compound in DMSO aliquot Aliquot into single-use tubes stock_prep->aliquot store Store at -20°C or -80°C aliquot->store prewarm_media Pre-warm culture medium to 37°C store->prewarm_media Thaw one aliquot intermediate_dilution Create intermediate dilution in medium prewarm_media->intermediate_dilution final_dilution Prepare final working concentration intermediate_dilution->final_dilution add_to_cells Add working solution to cell culture final_dilution->add_to_cells incubate Incubate cells for desired duration add_to_cells->incubate

Caption: Workflow for preparing and using this compound to prevent precipitation.

hypothetical_signaling_pathway cluster_pathway Hypothetical Cellular Signaling ophiopogonin_c This compound receptor Cell Surface Receptor ophiopogonin_c->receptor Modulates kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Enhancing Reproducibility of Ophiopogonin C Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the reproducibility of experimental results involving Ophiopogonin C (O-C). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A: this compound is soluble in DMSO, pyridine, methanol, and ethanol. For long-term storage, it is recommended to store the compound at 4°C in a sealed container, away from moisture. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month in a sealed container to maintain stability.[1][2]

Q2: What is a typical concentration range for in vitro experiments with this compound?

A: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. As a starting point, O-C has shown cytotoxic activity against MG-63 and SNU387 human tumor cell lines with IC50 values of 19.76 μM and 15.51 μM, respectively.[3][4] For other related ophiopogonins, such as Ophiopogonin D, concentrations between 5 µM and 40 µM have been used in cell viability and apoptosis assays. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q3: Are there any known signaling pathways affected by this compound?

A: Direct studies on the signaling pathways modulated by this compound are limited. However, research on its role in ameliorating radiation-induced pulmonary fibrosis has shown that O-C can significantly reduce the expression of the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1).[3] Additionally, studies on the closely related compound Ophiopogonin B have demonstrated the activation of the JNK/c-Jun signaling pathway, which is involved in apoptosis and autophagy. It is plausible that this compound may act through similar pathways.

Q4: Can this compound be used in animal studies?

A: Yes, this compound has been used in in vivo studies. For example, in a mouse model of radiation-induced pulmonary fibrosis, O-C was administered by daily gavage for four weeks. The specific dosage and administration route should be optimized based on the animal model and research question.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound, helping to ensure the reliability and reproducibility of your results.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no biological effect observed. Improper dissolution or degradation of O-C: The compound may not be fully dissolved or may have degraded due to improper storage.- Ensure complete dissolution in a suitable solvent (e.g., DMSO) before preparing working solutions. - Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage.
Suboptimal concentration: The concentration of O-C used may be too low to elicit a response in the specific cell line or model.- Perform a dose-response curve to determine the optimal effective concentration for your system. Start with a broad range based on published IC50 values (e.g., 1-50 µM).
Cell line variability: Different cell lines can have varying sensitivities to O-C.- Verify the identity and health of your cell line. - Test the effect of O-C on a positive control cell line known to be responsive, if available.
High background or off-target effects in Western Blots. Non-specific antibody binding: The primary or secondary antibodies may be cross-reacting with other proteins.- Optimize antibody concentrations and incubation times. - Use a high-quality blocking buffer (e.g., 5% BSA or non-fat milk in TBST). - Include appropriate controls, such as isotype controls and secondary antibody-only controls.
Poor quality of cell lysate: The protein extract may be degraded or contain interfering substances.- Prepare fresh lysates using appropriate lysis buffers with protease and phosphatase inhibitors. - Determine protein concentration accurately to ensure equal loading.
High mortality or adverse effects in animal studies. Toxicity at the administered dose: The dose of O-C may be too high for the specific animal model.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animals closely for any signs of toxicity and adjust the dosage accordingly.
Improper gavage technique: Incorrect administration can lead to injury or stress.- Ensure proper training in gavage techniques to minimize animal stress and injury. - Use appropriate gavage needle sizes for the animal model.
Contamination of cell cultures after adding O-C. Contaminated O-C stock solution: The compound or solvent may not be sterile.- Filter-sterilize the O-C stock solution using a 0.22 µm syringe filter before adding it to the cell culture medium. - Always handle the compound and prepare solutions in a sterile environment (e.g., a biosafety cabinet).

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound and related compounds to aid in experimental design.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MG-63Osteosarcoma19.76
SNU387Hepatocellular Carcinoma15.51

Table 2: Effects of this compound in a Mouse Model of Radiation-Induced Pulmonary Fibrosis

ParameterControlRadiation OnlyRadiation + O-C
Serum TGF-β1 (ng/ml)-2.15 ± 0.131.76 ± 0.13
Lung Hydroxyproline (µg/ml)-1.29 ± 0.10.98 ± 0.14
Inflammation Score-9.58 ± 0.587.17 ± 0.52

Data adapted from a study on C57BL/6 mice.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) diluted in fresh culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest O-C treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting

This protocol provides a general framework for analyzing protein expression changes induced by this compound.

  • Cell Lysis: After treatment with O-C, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Administration (Oral Gavage)

This protocol is based on a study using this compound in a mouse model.

  • Preparation of O-C solution: Prepare the desired concentration of this compound in a suitable vehicle for oral administration (e.g., sterile water or saline). The exact formulation may require optimization for solubility and stability.

  • Animal Handling: Acclimatize the animals to the experimental conditions before starting the treatment.

  • Administration: Administer the O-C solution or vehicle control to the mice via oral gavage using a suitable gavage needle. The volume and frequency of administration will depend on the experimental design. In one study, mice were treated with daily gavage for 4 weeks.

  • Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects throughout the treatment period.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_data Data Analysis prep Prepare O-C Stock (DMSO, -80°C) treat Treat with O-C (Dose-response) prep->treat cells Seed Cells (e.g., MG-63, SNU387) cells->treat viability Cell Viability Assay (MTT/CCK-8) treat->viability lysis Cell Lysis treat->lysis ic50 Calculate IC50 viability->ic50 wb Western Blot protein_exp Analyze Protein Expression wb->protein_exp lysis->wb animal_model Establish Animal Model (e.g., Pulmonary Fibrosis) gavage Daily Oral Gavage animal_model->gavage gavage_prep Prepare O-C for Gavage gavage_prep->gavage monitoring Monitor Animals gavage->monitoring analysis Tissue/Serum Analysis monitoring->analysis biomarkers Measure Biomarkers (e.g., TGF-β1) analysis->biomarkers

Caption: General experimental workflow for studying this compound.

signaling_pathway *Activation of JNK pathway is inferred from studies on the related compound Ophiopogonin B. cluster_nucleus Nucleus OC This compound JNK JNK OC->JNK Activates* TGFB1 TGF-β1 OC->TGFB1 Inhibits TGFBR TGF-β Receptor SMAD SMAD2/3 TGFBR->SMAD p_JNK p-JNK JNK->p_JNK Phosphorylation cJun c-Jun p_JNK->cJun p_cJun p-c-Jun cJun->p_cJun Phosphorylation Apoptosis Apoptosis p_cJun->Apoptosis TGFB1->TGFBR p_SMAD p-SMAD2/3 SMAD->p_SMAD Phosphorylation SMAD4 SMAD4 p_SMAD->SMAD4 SMAD_complex p-SMAD2/3-SMAD4 Complex p_SMAD->SMAD_complex Fibrosis Fibrosis SMAD4->SMAD_complex SMAD_complex->Fibrosis

Caption: Postulated signaling pathways of this compound.

References

Ophiopogonin C assay variability and control measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ophiopogonin C assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS).[1][2] Due to the lack of a strong chromophore in the this compound molecule, conventional UV detection is less common.

Q2: What are the typical sources of variability in this compound quantification?

A2: Variability in this compound quantification can stem from both the sample source and the analytical procedure. The content of this compound in its natural source, Ophiopogon japonicus, can be influenced by geographical origin, cultivation practices, and processing methods like sulfur fumigation. Analytical variability can be introduced during sample extraction, and by fluctuations in chromatographic conditions such as mobile phase composition, column temperature, and flow rate.

Q3: What are the expected ranges for precision and accuracy in a validated this compound HPLC assay?

A3: For a validated HPLC method, the relative standard deviation (RSD) for intra-day and inter-day precision typically ranges from 0.17% to 4.80%.[1][2] The accuracy, measured as recovery, is generally expected to be within 95.58% to 103.1%.[1]

Troubleshooting Guides

Issue 1: High Variability in Peak Area/Height

Potential Causes and Solutions

Potential CauseRecommended Action
Inconsistent Sample Preparation Ensure a standardized and validated extraction protocol is strictly followed. Use a consistent solvent-to-sample ratio and extraction time.
Fluctuations in HPLC System Check for leaks in the pump, injector, and fittings. Ensure the mobile phase is properly degassed to prevent air bubbles. Verify that the pump is delivering a consistent flow rate.
Column Temperature Variation Use a column oven to maintain a stable temperature. Even minor temperature fluctuations can affect retention times and peak shapes.
Injector In-precision Check the injector for any blockages or leaks. Ensure the sample loop is completely filled during injection.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Causes and Solutions

Potential CauseRecommended Action
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Column The use of a mobile phase with an appropriate pH and ionic strength can help minimize secondary interactions. Consider using a column with a different stationary phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Injection Solvent Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase.
Issue 3: Drifting Retention Times

Potential Causes and Solutions

Potential CauseRecommended Action
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. If using a gradient, ensure the gradient pump is functioning correctly.
Column Not Equilibrated Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
Column Temperature Fluctuations Use a column oven and ensure it is maintaining the set temperature.
Flow Rate Instability Check the pump for leaks and ensure check valves are functioning correctly.

Quantitative Data Summary

Table 1: Reported Precision of this compound Analytical Methods

ParameterRelative Standard Deviation (RSD)Reference
Intra-day Precision0.17% - 0.95%
Inter-day Precision0.40% - 4.80%
Repeatability< 4.56%

Table 2: Reported Accuracy of this compound Analytical Methods

ParameterRecovery RateReference
Overall Recovery95.58% - 102.46%
Method Recovery95.75% - 103.1%

Experimental Protocols

Protocol 1: HPLC-ELSD Method for this compound Quantification
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and water. A typical gradient might be: 0-45 min, 35%-55% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • ELSD Settings:

    • Drift tube temperature: 100 °C.

    • Gas flow rate: 3.0 L/min.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract the sample material with an appropriate solvent (e.g., 70% methanol) using ultrasonication or reflux. Filter the extract through a 0.45 µm filter before injection.

Protocol 2: UFLC-QTRAP-MS/MS Method for this compound Quantification
  • Chromatographic System: An ultra-fast liquid chromatography system coupled to a triple quadrupole-linear ion trap mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Synergi™ Hydro-RP, 2.0 mm × 100 mm, 2.5 μm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for this compound need to be determined.

  • Injection Volume: 1-5 µL.

  • Standard and Sample Preparation: Similar to the HPLC-ELSD method, but with potential for higher dilution due to the increased sensitivity of the MS detector.

Visualizations

Ophiopogonin_C_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Plant Material / Biological Matrix Extraction Extraction with Solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC/UPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection ELSD / MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for this compound quantification.

Ophiopogonin_C_Signaling_Pathway Postulated Signaling Pathways Modulated by this compound cluster_TGF_beta TGF-β Signaling Pathway cluster_NF_kB NF-κB Signaling Pathway Ophiopogonin_C This compound TGF_beta_R TGF-β Receptor Ophiopogonin_C->TGF_beta_R Modulates IKK IKK Complex Ophiopogonin_C->IKK Inhibits (Postulated) SMADs SMAD Proteins TGF_beta_R->SMADs Gene_Expression Gene Expression (Fibrosis-related genes) SMADs->Gene_Expression IkB IκBα IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes

Caption: Postulated signaling pathways affected by this compound.

Troubleshooting_Logic cluster_sample Sample Preparation Issues cluster_system System Issues cluster_method Method Parameter Issues Problem Assay Problem Identified (e.g., High Variability) Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_System Inspect HPLC/UPLC System Problem->Check_System Check_Method_Params Verify Method Parameters Problem->Check_Method_Params Inconsistent_Extraction Inconsistent Extraction? Check_Sample_Prep->Inconsistent_Extraction Standard_Degradation Standard Degradation? Check_Sample_Prep->Standard_Degradation Leaks System Leaks? Check_System->Leaks Flow_Rate Flow Rate Stable? Check_System->Flow_Rate Temperature Temperature Stable? Check_System->Temperature Mobile_Phase Mobile Phase Correct? Check_Method_Params->Mobile_Phase Column_Equilibration Column Equilibrated? Check_Method_Params->Column_Equilibration Solution Isolate and Resolve Issue Inconsistent_Extraction->Solution Standard_Degradation->Solution Leaks->Solution Flow_Rate->Solution Temperature->Solution Mobile_Phase->Solution Column_Equilibration->Solution

Caption: Logical workflow for troubleshooting this compound assay issues.

References

Technical Support Center: Overcoming Ophiopogonin C Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing resistance to Ophiopogonin C (OP-C) in cancer cell lines. It includes frequently asked questions, detailed experimental protocols, and visual workflows to navigate common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary anti-cancer mechanism of this compound?

This compound, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, primarily induces apoptosis in cancer cells. Its mechanism often involves the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins. OP-C can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in programmed cell death.

Q2: What are the suspected mechanisms behind acquired resistance to this compound in cancer cells?

While direct research on this compound resistance is emerging, resistance mechanisms can be extrapolated from general chemoresistance studies. Key potential factors include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump OP-C out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Apoptotic Pathways: Cancer cells may acquire mutations or alter the expression of proteins in the apoptotic cascade. This can include downregulating pro-apoptotic proteins like Bax or upregulating anti-apoptotic proteins like Bcl-2 or survivin, thereby raising the threshold for apoptosis induction.

  • Activation of Pro-Survival Signaling: The activation of alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, can counteract the pro-apoptotic effects of this compound.

Q3: How can I confirm that my cancer cell line has developed resistance to this compound?

The most direct method is to demonstrate a statistically significant increase in the half-maximal inhibitory concentration (IC50) value. This is achieved by performing a dose-response assay (e.g., MTT or SRB assay) on your suspected resistant cell line and comparing the results to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value are hallmarks of acquired resistance. This should be complemented by functional assays, such as a failure to induce apoptosis (measured by Annexin V/PI staining) at concentrations that were previously effective.

Section 2: Troubleshooting Guide

Issue: The calculated IC50 value for this compound is progressively increasing in my long-term cultures.
  • Possible Cause 1: Development of Acquired Resistance. Continuous exposure to a cytotoxic agent can select for a resistant population of cells.

    • Troubleshooting Step: Perform a comprehensive IC50 determination (see Protocol 1) and compare it to the value obtained for the original, low-passage parental cell line. Analyze the expression of known resistance markers like P-gp (ABCB1) and Bcl-2 via Western blot (see Protocol 3).

  • Possible Cause 2: Compound Instability. this compound, like many natural products, may degrade over time in solution, especially with improper storage or repeated freeze-thaw cycles.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound from a reliable source. Aliquot the stock solution to minimize freeze-thaw cycles and store it protected from light at -20°C or -80°C.

  • Possible Cause 3: Cell Line Contamination or Genetic Drift. Mycoplasma contamination or genetic changes in the cell line over many passages can alter its phenotype and drug sensitivity.

    • Troubleshooting Step: Test for mycoplasma contamination. Whenever possible, use low-passage cells from a validated cell bank for critical experiments.

Issue: this compound is no longer inducing apoptosis in my cells, as confirmed by Annexin V staining.
  • Possible Cause 1: Altered Apoptotic Machinery. Resistant cells may have upregulated anti-apoptotic proteins or downregulated pro-apoptotic proteins.

    • Troubleshooting Step: Use Western blotting (Protocol 3) to quantify the protein levels of key apoptosis regulators like Bcl-2, Bax, and cleaved caspase-3 in both sensitive and resistant cells following OP-C treatment.

  • Possible Cause 2: Activation of Survival Pathways. The PI3K/Akt pathway is a common pro-survival pathway that can be activated to overcome drug-induced stress.

    • Troubleshooting Step: Investigate the phosphorylation status of Akt (p-Akt) and its downstream targets in resistant cells. Consider using a PI3K/Akt inhibitor in combination with this compound to see if sensitivity can be restored.

Section 3: Key Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium (200 µL/well) and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
  • Treatment: Seed cells in a 6-well plate and treat them with the desired concentration of this compound for 24-48 hours. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Protocol 3: Western Blot Analysis of Resistance-Associated Proteins
  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, P-gp, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Section 4: Signaling Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key concepts and workflows related to this compound resistance.

G cluster_0 This compound (OP-C) Action opc This compound bcl2 Bcl-2 (Anti-apoptotic) Expression opc->bcl2 Inhibits bax Bax (Pro-apoptotic) Expression opc->bax Promotes ratio Increased Bax/Bcl-2 Ratio bcl2->ratio bax->ratio mito Mitochondrial Disruption (Cytochrome c release) ratio->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G cluster_1 Mechanisms of OP-C Resistance opc_out This compound (Extracellular) opc_in This compound (Intracellular) opc_out->opc_in Enters Cell target Apoptotic Target opc_in->target efflux Increased Drug Efflux (e.g., P-gp Overexpression) opc_in->efflux Pumped Out apoptosis_alt Altered Apoptotic Pathway (e.g., High Bcl-2) target->apoptosis_alt Blocked By efflux->opc_out resistance Cell Survival & Resistance apoptosis_alt->resistance survival Activated Survival Signaling (e.g., PI3K/Akt Pathway) survival->target Inhibits survival->resistance

Caption: Key molecular mechanisms leading to chemoresistance against agents like OP-C.

G cluster_2 Workflow: Investigating OP-C Resistance start Observation: Decreased OP-C Efficacy ic50 Step 1: Confirm Resistance (Compare IC50 in Parental vs. Suspected Resistant Cells) start->ic50 functional Step 2: Functional Validation (Annexin V/PI Apoptosis Assay) ic50->functional mechanism Step 3: Investigate Mechanism (Western Blot for P-gp, Bcl-2, p-Akt) functional->mechanism strategy Step 4: Devise Strategy (e.g., Combination Therapy) mechanism->strategy validation Step 5: Validate Strategy (Test combination in resistant cells) strategy->validation

Caption: A stepwise experimental workflow to confirm and address this compound resistance.

Technical Support Center: Ophiopogonin C Extraction from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the extraction yield of Ophiopogonin C from the tuberous roots of Ophiopogon japonicus. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various extraction methods.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Ophiopogon japonicus?

A1: Several methods can be employed for the extraction of steroidal saponins (B1172615) like this compound. The most common and effective methods include:

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with high efficiency.[2]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures to increase extraction efficiency.[3][4]

  • Maceration: A traditional method involving soaking the plant material in a solvent for an extended period. While simple, it is often less efficient and more time-consuming than modern techniques.

Q2: Which solvents are most suitable for this compound extraction?

A2: this compound, being a steroidal saponin (B1150181), is most effectively extracted using polar solvents. Aqueous ethanol (B145695) and methanol (B129727) are commonly used. The optimal concentration of ethanol is typically in the range of 70-85%. The choice of solvent can significantly impact the extraction yield and the purity of the final extract.

Q3: What are the key parameters to optimize for maximizing this compound yield?

A3: To maximize the yield of this compound, it is crucial to optimize the following parameters for your chosen extraction method:

  • Solvent Concentration: The ratio of alcohol to water in the extraction solvent.

  • Liquid-to-Solid Ratio: The volume of solvent used per unit weight of the plant material.

  • Extraction Time: The duration of the extraction process.

  • Temperature: The temperature at which the extraction is performed.

  • Ultrasonic/Microwave Power (for UAE/MAE): The intensity of the ultrasound or microwaves applied.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a common and reliable method for the quantitative analysis of this compound and other saponins that lack a strong UV chromophore. A C18 reversed-phase column is typically used for separation.

Q5: What are the common causes of low this compound yield?

A5: Low yields can result from several factors, including:

  • Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time can lead to incomplete extraction.

  • Degradation of this compound: Saponins can be sensitive to high temperatures and extreme pH levels, which may cause hydrolysis of the glycosidic bonds.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's origin, age, harvest time, and storage conditions.

  • Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent access to the target compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Degradation of this compound due to excessive heat. 4. Incomplete cell wall disruption.1. Optimize the ethanol-water ratio (start with 70-85% ethanol). 2. Incrementally increase the extraction time and/or temperature, monitoring for degradation. 3. For thermal-sensitive compounds, consider using UAE at a lower temperature. 4. Ensure the plant material is finely powdered. For UAE, ensure adequate ultrasonic power.
Co-extraction of Impurities (e.g., pigments, lipids) 1. The polarity of the extraction solvent is too broad. 2. Plant material was not defatted prior to extraction.1. Adjust the solvent polarity to be more selective for saponins. 2. Perform a pre-extraction step with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids.
Difficulty in Filtering the Extract 1. Presence of fine particles. 2. High viscosity of the extract due to co-extracted polysaccharides.1. Centrifuge the extract before filtration. Use a multi-layer filtration setup with decreasing pore sizes. 2. Consider enzymatic treatment to break down polysaccharides or use a solvent system that minimizes their extraction.
Inconsistent Results Between Batches 1. Variation in the quality of the raw plant material. 2. Inconsistent application of extraction parameters.1. Source plant material from a consistent and reliable supplier. Standardize pre-processing steps. 2. Carefully control and monitor all extraction parameters (temperature, time, power, etc.) for each run.

Quantitative Data on Extraction Yields

The following tables summarize quantitative data on the extraction of this compound and related compounds from Ophiopogon japonicus using different methods. Direct comparative studies for this compound across all methods are limited; therefore, data for total saponins are also included to provide a broader context for optimization.

Table 1: Ophiopojaponin C Content in Ophiopogon japonicus from Different Origins using Pressurized Liquid Extraction (PLE)

Sample OriginOphiopojaponin C (mg/g)
Chuanmaidong (CMD)Not specified
Zhemaidong (ZMD)Higher abundance compared to CMD
Substitute (SMD)Not detected

Note: This study highlights the significant variation in saponin content based on the geographical origin of the plant material.

Table 2: Optimized Conditions and Yields for Total Saponins and Flavonoids using Modern Extraction Techniques

Extraction MethodTarget CompoundOptimal ConditionsYieldReference
Microwave-Assisted Extraction (MAE) Total Flavonoids90% Ethanol, 1:14 solid-liquid ratio, 4 min extraction time, medium power.39.7% higher than non-microwave methods
Ultrasound-Assisted Extraction (UAE) Total Steroidal Saponins85% Ethanol, 10:1 liquid-solid ratio, 75 min extraction time, 50°C.Not specified directly for this compound

Disclaimer: The yields presented in Table 2 are for total flavonoids and total steroidal saponins, not specifically for this compound. These parameters, however, provide a valuable starting point for optimizing this compound extraction.

Experimental Protocols & Workflows

General Preparation of Plant Material
  • Drying: Dry the tuberous roots of Ophiopogon japonicus at a controlled temperature (e.g., 50-60°C) to a constant weight to prevent enzymatic degradation.

  • Grinding: Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

  • Defatting (Optional but Recommended): To remove lipids and other non-polar impurities, pre-extract the powder with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus or maceration. Air-dry the defatted powder to remove residual solvent.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized parameters for the extraction of steroidal saponins from related plant species.

Materials and Equipment:

  • Dried and powdered Ophiopogon japonicus root

  • 85% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the prepared plant powder and place it in a suitable flask.

  • Add 100 mL of 85% ethanol (liquid-to-solid ratio of 10:1 mL/g).

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the temperature of the ultrasonic bath to 50°C.

  • Apply ultrasound for 75 minutes. If using a probe sonicator, use pulsed mode to prevent overheating.

  • After extraction, separate the extract from the solid residue by filtration or centrifugation.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • For quantitative analysis, dissolve a known amount of the crude extract in a suitable solvent and analyze by HPLC-ELSD.

UAE_Workflow start Start: Dried & Powdered Ophiopogon japonicus add_solvent Add 85% Ethanol (10:1 ratio) start->add_solvent ultrasonication Ultrasonication (50°C, 75 min) add_solvent->ultrasonication separation Filtration / Centrifugation ultrasonication->separation concentration Rotary Evaporation separation->concentration crude_extract Crude this compound Extract concentration->crude_extract analysis HPLC-ELSD Analysis crude_extract->analysis

Microwave-Assisted Extraction (MAE) Workflow for this compound.

Logical Relationship of Optimization Parameters

The following diagram illustrates the interconnectedness of key parameters in optimizing the extraction of this compound.

Optimization_Logic cluster_params Key Extraction Parameters cluster_outcomes Desired Outcomes Solvent Solvent System (Polarity, Composition) Yield Maximize This compound Yield Solvent->Yield Purity Minimize Impurity Co-extraction Solvent->Purity Time Extraction Time Time->Yield Stability Prevent Degradation Time->Stability Temp Temperature Temp->Yield Temp->Stability Ratio Liquid-to-Solid Ratio Ratio->Yield Power Energy Input (UAE/MAE Power) Power->Yield Power->Stability

References

Minimizing off-target effects of Ophiopogonin C in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ophiopogonin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus.[1] It has demonstrated cytotoxic activity against certain human tumor cell lines.[1]

Q2: What are off-target effects and why should I be concerned when using this compound?

A2: Off-target effects occur when a compound interacts with molecules other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in drug development. While specific off-target effects of this compound are not extensively documented, its structural similarity to other bioactive saponins (B1172615) suggests the potential for such interactions.

Q3: How can I proactively minimize off-target effects in my experimental design with this compound?

A3: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Perform dose-response studies to identify the minimum concentration of this compound that elicits the desired biological effect.

  • Utilize appropriate controls: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold.

  • Employ multiple cell lines: Confirm your findings in different cell lines to ensure the observed phenotype is not cell-type specific, which could indicate an off-target effect based on varying protein expression profiles.

  • Consider genetic knockdown/knockout: If a primary target of this compound is hypothesized or identified, use techniques like siRNA or CRISPR/Cas9 to reduce the expression of this target. If the phenotype persists in the absence of the target, it is likely due to off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected effective concentrations. The concentration of this compound may be too high, leading to off-target cytotoxic effects.Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Use concentrations at or below the IC50 for your target-specific assays.
Inconsistent results between different experimental batches. Variability in the purity or stability of the this compound compound.Ensure you are using a high-purity grade of this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly.
Observed phenotype does not align with the expected mechanism of action. The phenotype may be a result of an unknown off-target effect.Investigate alternative signaling pathways that may be modulated by this compound. Consider performing a broad-spectrum kinase inhibitor profiling or a similar screen to identify potential off-target interactions.
Difficulty replicating results from published literature. Differences in experimental conditions such as cell line passage number, serum concentration in media, or treatment duration.Carefully review and align your experimental protocol with the published study. Pay close attention to minor details that could influence cellular response.

Quantitative Data Summary

The following table summarizes the known cytotoxic activity of this compound.

Cell Line IC50 (µM) Assay Type
MG-63 (Human Osteosarcoma)19.76Cytotoxicity Assay
SNU-387 (Human Hepatocellular Carcinoma)15.51Cytotoxicity Assay

Data sourced from MedchemExpress.[1]

Key Experimental Protocols

Protocol 1: Determining the Effective Concentration of this compound using a Dose-Response Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).

Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA

  • siRNA Transfection: Transfect cells with siRNA targeting your hypothesized primary target of this compound. Include a non-targeting (scrambled) siRNA control.

  • Target Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.

  • This compound Treatment: Treat the remaining siRNA-transfected cells with the predetermined effective concentration of this compound and a vehicle control.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., apoptosis, gene expression changes) in all conditions.

  • Interpretation:

    • If the this compound-induced phenotype is rescued or diminished in the target siRNA-treated cells compared to the non-targeting siRNA control, it suggests an on-target effect.

    • If the phenotype remains unchanged between the target siRNA and non-targeting siRNA groups, it points towards an off-target effect.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Off-Target Validation cluster_2 Conclusion A Dose-Response to find EC50 B Treat cells with EC50 of this compound A->B C Observe Phenotype B->C D Hypothesize Target C->D Is it the expected phenotype? E Knockdown Target (siRNA/CRISPR) D->E F Treat with this compound E->F G Phenotype Rescued? F->G H On-Target Effect G->H Yes I Off-Target Effect G->I No

Caption: A workflow for identifying and validating on-target vs. off-target effects of this compound.

G cluster_pathway Hypothesized Signaling Pathway Modulation cluster_known Known Effects of Related Saponins (e.g., Ophiopogonin D) cluster_downstream Potential Downstream Effects OPC This compound NFkB NF-κB OPC->NFkB Potential Inhibition PI3K_AKT PI3K/AKT OPC->PI3K_AKT Potential Inhibition AP1 AP-1 OPC->AP1 Potential Inhibition Inflammation Inflammation NFkB->Inflammation Modulates Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits AP1->Proliferation Promotes

Caption: A diagram of signaling pathways potentially modulated by this compound, based on the activity of related compounds.

References

Technical Support Center: Ophiopogonin C Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ophiopogonin C research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the delivery and bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

A1: this compound (OP-C) is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus.[1] It is a biologically active component that has been investigated for various therapeutic effects, including the treatment of inflammatory diseases, blocking tumor growth, and ameliorating radiation-induced pulmonary fibrosis.[2]

Q2: Why is enhancing the bioavailability of this compound a critical research focus?

A2: Like many steroidal saponins, this compound is expected to have poor oral bioavailability. This is largely due to its low aqueous solubility and potential degradation in the gastrointestinal tract, which limits its absorption into the bloodstream and subsequent therapeutic efficacy.[3][4] Enhancing bioavailability through advanced delivery systems is crucial to achieving effective therapeutic concentrations at the target site.

Q3: What are the most promising delivery strategies for enhancing this compound bioavailability?

A3: Lipid-based nanocarriers are at the forefront of strategies for improving the oral delivery of poorly soluble compounds like this compound.[5] Two particularly promising methods are:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic molecules. SLNs protect the drug from degradation, can modify its release profile, and may improve absorption via lymphatic transport, thus bypassing first-pass metabolism.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are anhydrous mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium (e.g., gastrointestinal fluids). This in-situ formation of nanoparticles increases the surface area for absorption and enhances drug solubilization.

Q4: How do nanoformulations generally improve the pharmacokinetic profile of a drug like this compound?

A4: Nanoformulations can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. By improving solubility and protecting the drug from premature degradation, they can lead to a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC), which indicates greater overall drug exposure. They can also prolong circulation time (increase half-life, t½) and potentially target specific tissues.

Pharmacokinetic Parameter Comparison

While specific comparative pharmacokinetic data for this compound is limited in current literature, the following table illustrates the expected improvements when using a nanoformulation (SLN or SNEDDS) compared to a conventional aqueous suspension for a poorly soluble drug.

Pharmacokinetic ParameterConventional SuspensionNanoformulation (SLN/SNEDDS)Rationale for Improvement
Max. Plasma Conc. (Cmax) LowSignificantly HigherEnhanced solubility and absorption rate from the large surface area of nanoparticles.
Time to Cmax (Tmax) Variable / DelayedOften Shorter or SimilarRapid formation of nanoemulsion (SNEDDS) or rapid presentation of drug for absorption (SLN).
Area Under Curve (AUC) LowSignificantly HigherIncreased overall absorption and protection from first-pass metabolism.
Bioavailability (%) PoorMarkedly IncreasedImproved dissolution, increased permeability, and potential for lymphatic uptake.
Half-life (t½) ShortOften ProlongedSustained release from the lipid matrix and protection from rapid clearance mechanisms.
Clearance (CL) HighReducedSlower elimination due to protection within the nanocarrier and altered distribution.

Note: This table represents generalized improvements for poorly soluble drugs based on established principles of nano-delivery systems. Actual values for this compound must be determined experimentally.

Troubleshooting Guide

Issue 1: Low drug entrapment efficiency (EE%) or loading capacity (LC) in my Solid Lipid Nanoparticle (SLN) formulation.

  • Possible Cause 1: Poor lipid solubility. this compound may have limited solubility in the chosen solid lipid matrix.

    • Solution: Screen a variety of solid lipids (e.g., Compritol® 888 ATO, glyceryl monostearate, stearic acid) to find one with the highest solubilizing capacity for this compound.

  • Possible Cause 2: Drug expulsion during lipid recrystallization. During the cooling phase of SLN preparation, the drug can be expelled from the forming crystal lattice of the lipid.

    • Solution: Employ a cold homogenization technique, which involves rapid cooling with liquid nitrogen to freeze the drug within the lipid matrix before homogenization. Alternatively, try incorporating a liquid lipid (oil) to create a Nanostructured Lipid Carrier (NLC), whose less-ordered crystalline structure can accommodate more drug.

  • Possible Cause 3: Inappropriate surfactant. The surfactant may not be effectively stabilizing the nanoparticles, leading to drug leakage.

    • Solution: Optimize the type (e.g., Poloxamer 188, Tween® 80, soy lecithin) and concentration of the surfactant. A combination of surfactants can sometimes improve stability.

Issue 2: My Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation is cloudy or forms large particles upon dilution.

  • Possible Cause 1: Poor component selection. The oil, surfactant, and co-surfactant ratios are not within the optimal nanoemulsification region.

    • Solution: Perform a systematic screening of components. Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Construct pseudo-ternary phase diagrams to identify the component ratios that result in a stable nanoemulsion (typically with a droplet size < 200 nm).

  • Possible Cause 2: Drug precipitation. The drug may be precipitating out of the nanoemulsion droplets upon dilution in the aqueous phase.

    • Solution: Ensure the selected surfactant and co-surfactant can maintain the drug's solubility within the oil droplets after emulsification. The formulation should be robust to dilution. Test the formulation in different physiologically relevant media (e.g., simulated gastric and intestinal fluids).

Issue 3: High variability in my in vivo pharmacokinetic data.

  • Possible Cause 1: Formulation instability. The nanoformulation may be aggregating or the drug may be degrading before or after administration.

    • Solution: Thoroughly characterize the formulation for stability under storage conditions and in biological fluids. Measure particle size, polydispersity index (PDI), and zeta potential over time.

  • Possible Cause 2: Animal handling and dosing inconsistencies. Variations in gavage technique, stress levels in animals, or the presence of food in the stomach can significantly affect absorption.

    • Solution: Ensure all animal procedures are standardized. Fast animals overnight before oral dosing to reduce variability from food effects. Use experienced personnel for dosing procedures.

  • Possible Cause 3: Issues with bioanalysis. The analytical method for quantifying this compound in plasma may not be sufficiently sensitive, accurate, or reproducible.

    • Solution: Validate the analytical method (e.g., LC-MS/MS) according to regulatory guidelines. Check for linearity, accuracy, precision, and stability of the analyte in the plasma matrix. Ensure the lower limit of quantification (LLOQ) is low enough to detect concentrations at later time points.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for developing and evaluating a nano-delivery system for this compound.

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Component Screening (Lipids, Surfactants) B Solubility Studies of this compound A->B C Construct Ternary Phase Diagrams (for SNEDDS) B->C D Formulation Optimization (e.g., Homogenization, Sonication) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential E->F G Entrapment Efficiency & Drug Loading F->G H In Vitro Release Study (e.g., Dialysis Bag) G->H I Stability Assessment H->I J Animal Dosing (Oral Gavage) I->J K Blood Sampling (Time Course) J->K L Plasma Preparation K->L M Bioanalytical Method (LC-MS/MS) L->M N Pharmacokinetic Analysis (Cmax, AUC) M->N

Caption: Experimental workflow for this compound nanoformulation.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline using the hot homogenization and ultrasonication method, which should be optimized for this compound.

  • Preparation of Lipid Phase:

    • Weigh an appropriate amount of a solid lipid (e.g., Compritol® 888 ATO) and this compound.

    • Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous liquid is formed.

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188 or Tween® 80) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Primary Emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot primary emulsion to high-power ultrasonication using a probe sonicator for 5-15 minutes. The energy input and time should be optimized to achieve the desired particle size.

  • Cooling and SLN Solidification:

    • Transfer the resulting nanoemulsion to an ice bath and continue stirring at a lower speed until it cools to room temperature. The solidification of the lipid droplets forms the SLNs.

  • Purification (Optional):

    • To remove excess surfactant and un-encapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

  • Storage:

    • Store the final SLN dispersion at 4°C. For long-term storage, consider lyophilization with a suitable cryoprotectant (e.g., trehalose).

Protocol 2: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol outlines the steps for developing a liquid SNEDDS formulation.

  • Component Selection:

    • Based on solubility and emulsification efficiency studies, select an appropriate oil (e.g., Capryol 90), surfactant (e.g., Labrasol, Kolliphor ELP), and co-surfactant (e.g., Transcutol HP).

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial according to the optimized ratios determined from a ternary phase diagram.

    • Add the pre-weighed amount of this compound to the mixture.

    • Vortex the mixture and then place it in a water bath sonicator or use gentle heating (40°C) until the this compound is completely dissolved and a clear, homogenous liquid is formed.

  • Characterization of Pre-concentrate:

    • The resulting liquid is the SNEDDS pre-concentrate. It should be visually inspected for clarity and homogeneity.

  • Evaluation of Self-Emulsification:

    • Add 1 mL of the SNEDDS pre-concentrate to 250 mL of a relevant aqueous medium (e.g., 0.1 N HCl or phosphate (B84403) buffer pH 6.8) in a beaker with gentle agitation using a magnetic stirrer.

    • Observe the emulsification process. A rapid formation of a clear or slightly bluish, transparent nanoemulsion indicates a successful SNEDDS formulation.

    • Measure the particle size, PDI, and zeta potential of the resulting nanoemulsion using Dynamic Light Scattering (DLS).

Ophiopogonin Signaling Pathway

Ophiopogonins, particularly the related compound Ophiopogonin D, have been shown to exert anti-inflammatory and anti-cancer effects by inhibiting key signaling pathways such as NF-κB and PI3K/AKT. The following diagram illustrates the inhibitory effect on the canonical NF-κB pathway.

G cluster_cytoplasm Cytoplasm TNFa Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex TNFa->IKK Activates OPC This compound/D IkBa IκBα IKK->IkBa Phosphorylates p65p50 NF-κB (p65/p50) (Inactive) IkBa->p65p50 Degrades & Releases p65p50_active NF-κB (p65/p50) (Active) Nucleus Nucleus p65p50_active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) Nucleus->Transcription Induces OPC->IKK Inhibits

References

Validation & Comparative

Ophiopogonin C vs. Ophiopogonin D: A Comparative Analysis of Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential anticancer effects, mechanisms of action, and experimental evaluation of two closely related steroidal glycosides.

Ophiopogonin C and Ophiopogonin D, two natural steroidal glycosides isolated from the tuberous root of Ophiopogon japonicus, have garnered attention in oncological research for their potential anticancer properties. While structurally similar, emerging evidence suggests distinct profiles in their cytotoxic and antimetastatic activities, mediated through different molecular pathways. This guide provides a comprehensive comparison of their anticancer activities, supported by available experimental data, to aid researchers in drug development and mechanistic studies.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for this compound and Ophiopogonin D across various cancer cell lines. It is important to note that direct comparisons are limited by the availability of studies testing both compounds on the same cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound MG-63Osteosarcoma19.76[1]
SNU387Hepatocellular Carcinoma15.51[1]
Ophiopogonin D HCT116p53+/+Colorectal Carcinoma~20-40 (significant inhibition)[2][3]
MCF-7Breast CancerNot specified, but inhibits proliferation
A549Non-small Cell Lung CarcinomaNot specified, but inhibits proliferation
H460Non-small Cell Lung CarcinomaNot specified, but inhibits proliferation
YD38Oral Squamous Cell CarcinomaNot specified, but strongly inhibits proliferation

Note: The data for Ophiopogonin D often indicates significant inhibition at specific concentrations rather than precise IC50 values in the reviewed literature.

Mechanisms of Anticancer Action: A Divergence in Signaling Pathways

While both this compound and Ophiopogonin D exhibit anticancer effects, their mechanisms of action appear to diverge, targeting different signaling cascades within cancer cells.

This compound: Targeting Tumor Metastasis

Current research on this compound's anticancer mechanism has primarily focused on its ability to inhibit tumor metastasis. A key study has demonstrated that Ophiopogonin C1 can inhibit lung cancer metastasis by stabilizing endothelial permeability. This is achieved through the inhibition of the Protein Kinase Cδ (PKCδ) and Src signaling pathways.[4] By suppressing these pathways, this compound helps maintain the integrity of the vascular barrier, thereby preventing cancer cells from migrating to distant sites.

Ophiopogonin_C_Pathway cluster_membrane Cell Membrane TNF-α TNF-α Receptor Receptor TNF-α->Receptor PKCδ PKCδ Receptor->PKCδ Src Src PKCδ->Src Endothelial Permeability Endothelial Permeability Src->Endothelial Permeability increases Tumor Metastasis Tumor Metastasis Endothelial Permeability->Tumor Metastasis promotes This compound This compound This compound->PKCδ This compound->Src

Caption: this compound signaling pathway in inhibiting tumor metastasis.

Ophiopogonin D: A Multi-pronged Attack on Cancer Cell Survival and Proliferation

Ophiopogonin D demonstrates a broader range of anticancer activities by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • STAT3 Signaling Pathway: Ophiopogonin D has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor that is often deregulated in cancer. This inhibition is mediated by inducing oxidative stress through a disturbance in the GSH/GSSG ratio. By blocking STAT3, Ophiopogonin D downregulates the expression of various oncogenic genes involved in anti-apoptosis, cell cycle regulation, and angiogenesis.

  • PI3K/AKT and NF-κB Pathways: This compound also inhibits the PI3K/AKT and NF-κB signaling pathways. The PI3K/AKT pathway is crucial for cell survival and proliferation, while the NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of these pathways contributes to the pro-apoptotic and anti-proliferative effects of Ophiopogonin D.

  • p53 Activation and c-Myc Inhibition: In colorectal cancer cells, Ophiopogonin D has been found to induce apoptosis by activating the tumor suppressor protein p53 and inhibiting the expression of the oncoprotein c-Myc.

Ophiopogonin_D_Pathway cluster_extracellular cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Ophiopogonin D Ophiopogonin D STAT3 STAT3 Ophiopogonin D->STAT3 PI3K/AKT PI3K/AKT Ophiopogonin D->PI3K/AKT NF-κB NF-κB Ophiopogonin D->NF-κB p53 p53 Ophiopogonin D->p53 c-Myc c-Myc Ophiopogonin D->c-Myc Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis PI3K/AKT->Survival NF-κB->Survival Apoptosis Apoptosis p53->Apoptosis c-Myc->Proliferation

Caption: Ophiopogonin D's multi-target signaling pathways in cancer.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activities of compounds like this compound and Ophiopogonin D.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Ophiopogonin D for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a blank control (media only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Ophiopogonin D for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-PKCδ, PKCδ, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Compound Treatment (this compound / D) Compound Treatment (this compound / D) Cancer Cell Culture->Compound Treatment (this compound / D) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment (this compound / D)->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Treatment (this compound / D)->Apoptosis Assay (Flow Cytometry) Protein Extraction & Western Blot Protein Extraction & Western Blot Compound Treatment (this compound / D)->Protein Extraction & Western Blot Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Apoptosis Assay (Flow Cytometry)->Data Analysis & Interpretation Protein Extraction & Western Blot->Data Analysis & Interpretation

Caption: General experimental workflow for evaluating anticancer activity.

Conclusion

The limited number of direct comparative studies underscores the need for further research to comprehensively evaluate the anticancer profiles of these two compounds. Future studies should focus on assessing the activity of both this compound and D in a wider range of cancer cell lines and in vivo models to provide a more definitive comparison of their therapeutic potential. Such investigations will be crucial for guiding the development of these natural products into effective anticancer therapies.

References

Validating the Efficacy of Ophiopogonin C: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ophiopogonin C's efficacy against established positive controls in key therapeutic areas. Experimental data is presented to objectively evaluate its performance, supported by detailed protocols for reproducible research.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties. Its efficacy is comparable to the well-established corticosteroid, Dexamethasone, in preclinical models. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokines and mediators.

Comparative Efficacy Data

The following table summarizes the inhibitory concentration (IC50) values of this compound and the positive control, Dexamethasone, in in-vitro anti-inflammatory assays.

CompoundAssayCell LineIC50 (µM)
This compound Nitric Oxide (NO) ProductionRAW 264.7Data not available
DexamethasoneNitric Oxide (NO) ProductionRAW 264.7Data not available
This compound TNF-α ProductionRAW 264.7Data not available
DexamethasoneTNF-α ProductionRAW 264.7Data not available
This compound IL-6 ProductionRAW 264.7Data not available
DexamethasoneIL-6 ProductionRAW 264.7Data not available

Note: Specific IC50 values for this compound and Dexamethasone in these specific in-vitro assays were not available in the searched literature. Researchers are encouraged to determine these values experimentally using the provided protocols.

Signaling Pathway: this compound in Inflammation

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades. The diagram below illustrates the putative pathways, including the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Ophiopogonin_C_Inflammation_Pathway This compound Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB (p65/p50) IKK->NFkB phosphorylates IκB p_NFkB p-NF-κB Nucleus Nucleus p_NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcribes iNOS iNOS Nucleus->iNOS transcribes NO NO iNOS->NO produces p_MAPK p-MAPK AP1 AP-1 p_MAPK->AP1 activates AP1->Nucleus translocates to OphiopogoninC This compound OphiopogoninC->TAK1 inhibits OphiopogoninC->IKK inhibits

This compound Anti-inflammatory Signaling Pathway

Anti-cancer Activity of this compound

This compound has shown cytotoxic activity against various cancer cell lines. This section compares its efficacy with standard chemotherapeutic agents.

Comparative Efficacy Data

The table below presents the IC50 values of this compound and relevant positive controls against different human cancer cell lines.[1]

CompoundCell LineCancer TypeIC50 (µM)
This compound MG-63Osteosarcoma19.76[1]
DoxorubicinMG-63Osteosarcoma~1.0 - 5.0
This compound SNU-387Hepatocellular Carcinoma15.51[1]
CisplatinSNU-387Hepatocellular CarcinomaData not available
Ophiopogonin BA549Lung Carcinoma14.22
PaclitaxelA549Lung Carcinoma~0.01 - 0.1

Note: IC50 values for chemotherapeutic agents can vary between studies and experimental conditions.

Signaling Pathway: this compound in Cancer

This compound and related compounds like Ophiopogonin D are known to interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 and TGF-β pathways.

Ophiopogonin_C_Cancer_Pathway This compound Anti-Cancer Signaling Pathway cluster_membrane_cancer Cell Membrane cluster_cytoplasm_cancer Cytoplasm cluster_nucleus_cancer Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds Smad23 Smad2/3 TGFbR->Smad23 phosphorylates p_Smad23 p-Smad2/3 Smad4 Smad4 p_Smad23->Smad4 binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Gene Expression (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_expression regulates Proliferation Cell Proliferation & Survival Nucleus->Proliferation inhibits transcription of pro-proliferative genes OphiopogoninC This compound OphiopogoninC->TGFbR modulates STAT3 STAT3 OphiopogoninC->STAT3 inhibits phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 phosphorylated STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer dimerizes STAT3_dimer->Nucleus translocates to

This compound Anti-Cancer Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Experimental Workflow: Validating this compound Efficacy

The following diagram outlines a typical workflow for validating the efficacy of this compound against a positive control.

Experimental_Workflow Experimental Workflow for Efficacy Validation cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cell_culture Cell Culture (e.g., RAW 264.7, MG-63) treatment Treatment with this compound & Positive Control cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assays (Griess, ELISA) treatment->anti_inflammatory western_blot Western Blot (Signaling Pathway Analysis) treatment->western_blot data_analysis Data Analysis & Comparison cytotoxicity->data_analysis anti_inflammatory->data_analysis western_blot->data_analysis animal_model Animal Model (e.g., Inflammation, Tumor) treatment_animal Treatment with this compound & Positive Control animal_model->treatment_animal efficacy_assessment Efficacy Assessment (e.g., Edema, Tumor Volume) treatment_animal->efficacy_assessment histology Histopathology efficacy_assessment->histology biochemical Biochemical Analysis efficacy_assessment->biochemical histology->data_analysis biochemical->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Experimental Workflow for Efficacy Validation
Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or the positive control and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (Griess) Assay
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with this compound or Dexamethasone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine (TNF-α and IL-6) ELISA
  • Coating: Coat a 96-well plate with the capture antibody for TNF-α or IL-6 overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration from the standard curve.

Western Blot Analysis
  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, p-JNK, p-p38, NF-κB p65, p-Smad2/3, and β-actin (loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

References

Ophiopogonin C: A Comparative Analysis with Other Steroidal Glycosides in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin C, a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of this compound with other notable steroidal glycosides—Ophiopogonin D, Ruscogenin, and Diosgenin—focusing on their anti-cancer, anti-inflammatory, and cardioprotective properties. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of these compounds for further investigation.

Comparative Analysis of Biological Activities

This section details the comparative efficacy of this compound and other selected steroidal glycosides across key therapeutic areas. The data presented is collated from various preclinical studies and is intended to provide a quantitative and qualitative overview of their biological potential.

Anti-Cancer Activity

Steroidal glycosides have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The available data for this compound and its comparators are summarized below.

CompoundCell LineAssayIC50 (µM)Reference
This compound MG-63 (Human Osteosarcoma)Cytotoxicity Assay19.76[1][2]
SNU387 (Human Hepatocellular Carcinoma)Cytotoxicity Assay15.51[1][2]
Ophiopogonin D HCT116 (Human Colorectal Carcinoma)Cell Viability Assay20-40 (Significant inhibition)[3]
Human Laryngocarcinoma CellsCytotoxicity AssayNot specified (Promoted cytotoxicity)
Diosgenin K562 (Human Myelogenous Leukemia)Cytotoxicity Assay30.04
HepG2 (Human Hepatocellular Carcinoma)Cytotoxicity Assay1.9 (Derivative 8)
Digitonin MKN1, HGC27, NUGC3 (Gastric Cancer)Proliferation Assay1.185 - 3.875 (24-72h)

Table 1: Comparative cytotoxic activity of selected steroidal glycosides against various cancer cell lines.

Anti-Inflammatory Activity
CompoundModel/AssayEffectIC50/ConcentrationReference
This compound Radiation-Induced Pulmonary Fibrosis (in vivo)Reduced inflammatory cell accumulation3 mg/kg
Ophiopogonin D PMA-induced HL-60 adhesion to ECV304 cellsInhibition of cell adhesion1.38 nM
DSS-induced colitis (in vivo)Ameliorates colitisNot specified
Ruscogenin PMA-induced HL-60 adhesion to ECV304 cellsInhibition of cell adhesion7.76 nM
Zymosan A-evoked peritoneal leukocyte migration (in vivo)Suppression of leukocyte migrationDose-dependent
Diosgenin IL-1β-induced NO and PGE2 production in human OA chondrocytesInhibition of NO and PGE2 productionNot specified

Table 2: Comparative anti-inflammatory activity of selected steroidal glycosides.

Cardioprotective Effects

Several steroidal glycosides have shown promise in protecting cardiac cells from various insults, a critical area of research given the prevalence of cardiovascular diseases.

CompoundModelProtective EffectKey FindingsReference
Ophiopogonin D Doxorubicin-induced injury in H9c2 cellsAttenuates cardiomyocyte injurySuppresses endoplasmic reticulum stress and reduces ROS accumulation.
Doxorubicin-induced autophagic cell death in H9c2 cellsRelieves mitochondrial damageReduces generation of ROS and inhibits autophagic activity.
Ruscogenin Oxygen-glucose deprivation (OGD)-injured H9c2 cardiomyocytesProtects against cell injuryInhibits calcium overload and ferroptosis.
Diosgenin Doxorubicin-induced cardiotoxicity (in vivo)Improves cardiac functionPossesses antioxidant and anti-apoptotic activities.
Hypoxia-reoxygenation injury in H9c2 cellsPrevents cell death and increases cell viabilityUpregulates pro-survival molecules (Bcl-2, HO-1) and downregulates pro-death molecules (Bax).

Table 3: Comparative cardioprotective effects of selected steroidal glycosides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the steroidal glycoside. Administer the compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of these steroidal glycosides are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Ophiopogonin D and Ruscogenin have been shown to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) OphiopogoninD Ophiopogonin D OphiopogoninD->IKK Inhibits Ruscogenin Ruscogenin Ruscogenin->IKK Inhibits DNA DNA NFkB_n->DNA Binds DNA->Gene Induces

Caption: Inhibition of the NF-κB signaling pathway by Ophiopogonin D and Ruscogenin.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial in cell proliferation and survival, and its dysregulation is often implicated in cancer. Diosgenin has been identified as an inhibitor of this pathway.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates pSTAT3_n p-STAT3 Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) Diosgenin Diosgenin Diosgenin->JAK Inhibits DNA DNA pSTAT3_n->DNA Binds DNA->Gene Induces Experimental_Workflow Start Start CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treatment with Steroidal Glycosides CellCulture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Mechanism Promising Compounds End End IC50->End Non-promising Compounds Mechanism->End

References

Cross-validation of Ophiopogonin C's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation Guide for Researchers in Oncology and Drug Discovery

Ophiopogonin C, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of its mechanism of action, drawing on available data and cross-validating with the more extensively studied mechanisms of related ophiopogonins. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound.

Comparative Efficacy of this compound

While detailed mechanistic studies on this compound are still emerging, its cytotoxic potential has been established in human osteosarcoma (MG-63) and hepatocellular carcinoma (SNU387) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of this compound in these cell lines.

Cell LineCancer TypeIC50 of this compound (µM)
MG-63Human Osteosarcoma19.76[1]
SNU387Human Hepatocellular Carcinoma15.51[1]

Elucidating the Mechanism of Action: A Comparative Approach

Direct studies detailing the signaling pathways modulated by this compound in MG-63 and SNU387 cells are limited. However, research on related compounds, Ophiopogonin B and Ophiopogonin D, in other cancer cell lines, particularly in hepatocellular carcinoma, offers valuable insights into potential mechanisms that may be shared or similar.

Potential Signaling Pathways Influenced by Ophiopogonins

Studies on Ophiopogonin B in hepatocellular carcinoma (HCC) cells have revealed its role in inhibiting tumor progression by targeting protein tyrosine phosphatase 1B (PTP1B), which in turn regulates the PI3K/AKT and AMPK signaling pathways.[2] Ophiopogonin D has been shown to exert its anti-cancer effects in non-small cell lung carcinoma by disrupting the STAT3 signaling cascade, triggered by an imbalance in the glutathione (B108866) (GSH/GSSG) ratio.[3]

The following diagram illustrates a potential signaling pathway that this compound might modulate in cancer cells, based on the known mechanisms of Ophiopogonin B in HCC.

cluster_membrane cluster_cytoplasm OphiopogoninC This compound PTP1B PTP1B OphiopogoninC->PTP1B Inhibition PI3K PI3K PTP1B->PI3K Inhibition AMPK AMPK PTP1B->AMPK Inhibition AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Promotion Apoptosis Apoptosis AMPK->Apoptosis Induction

Potential Mechanism of this compound in Cancer Cells.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MG-63 or SNU387) in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-AMPK, AMPK, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound for the indicated times.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The following diagram outlines the general workflow for investigating the anti-cancer effects of this compound.

cluster_exp Experimental Workflow start Cancer Cell Lines (MG-63, SNU387) treat Treat with This compound start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis western Protein Expression (Western Blot) treat->western pathway Signaling Pathway Elucidation viability->pathway apoptosis->pathway western->pathway

Workflow for this compound Anti-Cancer Evaluation.

Conclusion and Future Directions

This compound demonstrates clear cytotoxic activity against human osteosarcoma and hepatocellular carcinoma cell lines. While its precise molecular mechanisms in these cells require further investigation, the well-documented pathways of related ophiopogonins provide a strong foundation for future research. Cross-validation of the effects of this compound on key signaling pathways, such as PI3K/AKT, AMPK, and STAT3, in MG-63 and SNU387 cells will be crucial in fully elucidating its therapeutic potential as an anti-cancer agent. The experimental protocols provided herein offer a standardized approach for researchers to contribute to this growing body of knowledge.

References

A Comparative Study of Ophiopogonin C from Diverse Geographical Provenances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ophiopogonin C, a steroidal saponin (B1150181) isolated from the tuberous roots of Ophiopogon japonicus. The quality and chemical composition of this traditional medicinal herb, known as Maidong, can vary significantly based on its geographical origin, impacting its therapeutic efficacy. This document focuses on comparing this compound from the two main producing regions in China: Sichuan province (Chuan-maidong, CMD) and Zhejiang province (Zhe-maidong, ZMD).

Quantitative Comparison of this compound and Related Saponins (B1172615)

While studies have shown that the content of many chemical constituents in Ophiopogon japonicus varies significantly between different geographical sources, research indicates that the concentration of this compound (also referred to as ophiopojaponin C) does not show a statistically significant difference between samples from Sichuan and Zhejiang provinces. However, to provide a broader context of the chemical variations, the table below includes data on other related steroidal saponins that do exhibit notable differences in content.

CompoundGeographical SourceMean Content (μg/g)Key Findings
This compound Sichuan (CMD) vs. Zhejiang (ZMD)-No significant difference observed between the two major sources.
Ophiopogonin D Sichuan (CMD)Higher ContentThe concentration of Ophiopogonin D is notably higher in samples from Sichuan. In contrast, it is often not detected in samples from Zhejiang.
Zhejiang (ZMD)Not Detected/Very Low
Ophiopogonin D' Sichuan (CMD)Higher ContentSimilar to Ophiopogonin D, Ophiopogonin D' is more abundant in the Sichuan variety.
Zhejiang (ZMD)Lower Content

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of this compound and other saponins from Ophiopogon japonicus.

Pressurized Liquid Extraction (PLE)

This method is efficient for the extraction of saponins from the plant material.

  • Sample Preparation: The tuberous roots of Ophiopogon japonicus are dried, pulverized into a fine powder, and passed through a 60-mesh sieve.

  • Extraction Solvent: 80% aqueous methanol (B129727) solution.

  • Extraction Procedure:

    • A 0.5 g sample of the powdered plant material is mixed with an appropriate amount of diatomaceous earth.

    • The mixture is packed into a stainless steel extraction cell.

    • The extraction is performed using a pressurized liquid extraction system with the following parameters:

      • Temperature: 100°C

      • Static extraction time: 10 minutes

      • Pressure: 1500 psi

      • Flush volume: 60% of the cell volume

      • Number of extraction cycles: 2

    • The collected extract is then concentrated under reduced pressure and dissolved in methanol for subsequent analysis.

Ultra-Fast Liquid Chromatography coupled with Triple Quadrupole-Linear Ion Trap Mass Spectrometry (UFLC-QTRAP-MS/MS)

This is a highly sensitive and selective method for the simultaneous determination of multiple components.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Synergi™ Hydro-RP100Å, 100 mm × 2.0 mm, 2.5 μm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI), operated in both positive and negative ion modes.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte (e.g., this compound, Ophiopogonin D).

High-Performance Liquid Chromatography with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD)

This method is robust for the quantification of compounds with and without a UV chromophore.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • DAD: Set at a wavelength suitable for homoisoflavonoids that are often co-analyzed (e.g., 296 nm).

    • ELSD: Optimized for saponin detection, with parameters such as drift tube temperature and nebulizing gas flow rate adjusted for optimal sensitivity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound from different geographical sources.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Quantification cluster_data Data Analysis Sichuan O. japonicus (Sichuan - CMD) Drying Drying Sichuan->Drying Zhejiang O. japonicus (Zhejiang - ZMD) Zhejiang->Drying Grinding Grinding & Sieving Drying->Grinding PLE Pressurized Liquid Extraction (PLE) Grinding->PLE UFLC_MS UFLC-QTRAP-MS/MS PLE->UFLC_MS HPLC_DAD HPLC-DAD-ELSD PLE->HPLC_DAD Quantification Quantification of This compound UFLC_MS->Quantification HPLC_DAD->Quantification Comparison Comparative Analysis Quantification->Comparison

A generalized workflow for the comparative study of this compound.
Signaling Pathway: this compound and the TGF-β1 Pathway in Pulmonary Fibrosis

Recent studies have indicated that this compound can ameliorate radiation-induced pulmonary fibrosis by modulating the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a key cytokine that promotes fibrosis. This compound has been shown to reduce the levels of this pro-fibrotic cytokine.[1] The diagram below illustrates this inhibitory effect.

tgfb1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_cellular_response Cellular Response TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR binds SMAD Smad Complex (Smad2/3/4) TGFBR->SMAD activates Gene Pro-fibrotic Gene Transcription SMAD->Gene translocates to nucleus and promotes Fibrosis Pulmonary Fibrosis Gene->Fibrosis leads to OPC This compound OPC->TGFB1 inhibits

References

A Head-to-Head Comparison: Ophiopogonin D and the Kinase Inhibitor Dasatinib in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, particularly in oncology and inflammatory diseases, natural compounds are a valuable source of bioactive molecules. Ophiopogonin D (OP-D), a steroidal glycoside from the tuber of Ophiopogon japonicus, has garnered attention for its anti-tumor and anti-inflammatory properties. These effects are largely attributed to its modulation of key cellular signaling pathways. To provide a clear perspective on its cellular efficacy, this guide presents a head-to-head comparison of Ophiopogonin D with Dasatinib, a well-characterized, potent, and clinically approved multi-kinase inhibitor known to target several of the same pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for Dasatinib's inhibitory activity and the effective concentrations of Ophiopogonin D used in cellular assays.

Table 1: Inhibitory Activity of Dasatinib against Key Kinases

Kinase TargetIC50 Value (in vitro assay)Reference(s)
Src0.8 nM[1][2]
Bcr-Abl<1 nM[1]
c-Kit79 nM[1][2]
LckSubnanomolar range
FynSubnanomolar range
YesSubnanomolar range

Table 2: Effective Cellular Concentrations of Ophiopogonin D

Cellular EffectCell LineEffective ConcentrationReference(s)
Suppression of ITGB1/FAK/Src/AKT/β-catenin/MMP-9 signalingMDA-MB-231 (Breast Cancer)2.5, 5, 10 µM
Inhibition of PI3K/AKT and NF-κB pathwaysHuman Lung Cancer CellsNot specified
Suppression of AKT phosphorylationColon Cancer Cells20-40 µM
Inhibition of STAT3 signalingNon-Small Cell Lung CarcinomaNot specified

Signaling Pathway Visualization

The following diagram illustrates the simplified Src and PI3K/Akt signaling pathways, highlighting the points of intervention for both Dasatinib and Ophiopogonin D.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Integrin Integrin FAK FAK Integrin->FAK Activates Src Src Src->PI3K Activates Downstream Downstream Effectors (Proliferation, Survival, Metastasis) Src->Downstream Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Downstream FAK->Src Activates mTOR->Downstream Dasatinib Dasatinib Dasatinib->Src Direct Inhibition OPD Ophiopogonin D (Observed Effect) OPD->Src Suppresses Pathway OPD->Akt Suppresses Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK ECM Extracellular Matrix ECM->Integrin

Src and PI3K/Akt signaling pathways with points of inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for comparing the effects of Ophiopogonin D and a known kinase inhibitor like Dasatinib on a specific signaling pathway in a cellular context.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Comparison A1 Cell Culture (e.g., MDA-MB-231) A2 Prepare Compounds: 1. Ophiopogonin D (e.g., 10 µM) 2. Dasatinib (e.g., 10 nM) 3. Vehicle Control (DMSO) B1 Treat Cells with Compounds (Incubate for specified time) A2->B1 C1 Cell Lysis & Protein Quantification B1->C1 C2 SDS-PAGE & Western Blot C1->C2 C3 Antibody Incubation: - p-Src, Total Src - p-Akt, Total Akt - Loading Control (e.g., GAPDH) C2->C3 C4 Imaging & Densitometry C3->C4 D1 Quantify Phospho-protein Levels (relative to total protein) C4->D1 D2 Compare Inhibition: Ophiopogonin D vs. Dasatinib D1->D2

References

Ophiopogonin C Demonstrates Therapeutic Efficacy in Preclinical Model of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Ophiopogonin C (OP-C) in a secondary animal model of radiation-induced pulmonary fibrosis has demonstrated its therapeutic potential, with efficacy comparable to the standard corticosteroid, dexamethasone (B1670325). The study highlights OP-C's ability to mitigate inflammation and fibrosis through the modulation of key signaling pathways.

This compound, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has shown significant promise in ameliorating radiation-induced pulmonary fibrosis in a C57BL/6 mouse model. When compared with dexamethasone, a commonly used anti-inflammatory steroid, OP-C exhibited similar protective effects against lung injury, suggesting its potential as a therapeutic alternative with a potentially favorable safety profile.[1]

Comparative Efficacy of this compound and Dexamethasone

In a preclinical study, the efficacy of this compound was evaluated against dexamethasone in mice with radiation-induced pulmonary fibrosis. The key findings are summarized below, showcasing OP-C's ability to reduce mortality, inflammation, and fibrotic markers.

ParameterRadiation OnlyThis compound TreatedDexamethasone Treated
Mortality Rate 66.7%53.3%46.7%
Inflammation Score 9.58 ± 0.587.17 ± 0.527.42 ± 0.38
Serum TGF-β1 (ng/ml) 2.15 ± 0.131.76 ± 0.13Not Reported
Lung SOD Activity (U/ml) 25.57 ± 3.4839.98 ± 3.3840.17 ± 3.78
Lung Hydroxyproline (B1673980) (µg/ml) 1.29 ± 0.10.98 ± 0.140.91 ± 0.13

Data sourced from a study on radiation-induced pulmonary fibrosis in C57BL/6 mice.[1]

Mechanism of Action: Insights into Signaling Pathways

This compound and its related compounds, such as Ophiopogonin D (OP-D), exert their anti-inflammatory and anti-fibrotic effects by modulating several key signaling pathways. Research indicates that these compounds can inhibit the NF-κB and STAT3 signaling cascades, which are crucial regulators of inflammatory responses.[2][3][4] Additionally, OP-C has been shown to downregulate the pro-fibrotic cytokine TGF-β1 and increase the activity of the antioxidant enzyme, superoxide (B77818) dismutase (SOD).

Ophiopogonin_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Radiation) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway STAT3_Pathway STAT3 Pathway Inflammatory_Stimuli->STAT3_Pathway TGF_beta1 TGF-β1 Inflammatory_Stimuli->TGF_beta1 Oxidative_Stress Oxidative Stress Inflammatory_Stimuli->Oxidative_Stress Ophiopogonin_C This compound Ophiopogonin_C->NF_kB_Pathway Ophiopogonin_C->STAT3_Pathway Ophiopogonin_C->TGF_beta1 SOD SOD Activity Ophiopogonin_C->SOD Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines STAT3_Pathway->Pro_inflammatory_Cytokines Fibrosis Fibrosis TGF_beta1->Fibrosis Pro_inflammatory_Cytokines->Fibrosis SOD->Oxidative_Stress Oxidative_Stress->Fibrosis

Figure 1. this compound's Proposed Mechanism of Action.

Experimental Protocols

The validation of this compound's therapeutic effects involved a series of well-defined experimental protocols.

Animal Model and Treatment

A secondary animal model of pulmonary fibrosis was established in C57BL/6 mice via a single dose of 12-Gy whole thoracic radiation. Following irradiation, mice were randomly assigned to different treatment groups. This compound was administered daily by gavage for four weeks.

Experimental_Workflow Animal_Model C57BL/6 Mice (n=75) Irradiation 12-Gy Whole Thoracic Radiation Animal_Model->Irradiation Grouping Randomization into 5 Groups Irradiation->Grouping Treatment Daily Gavage for 4 Weeks (OP-C, Dexamethasone, etc.) Grouping->Treatment Sacrifice Sacrifice at 28 Weeks Treatment->Sacrifice Analysis Serum and Lung Tissue Analysis Sacrifice->Analysis

Figure 2. Experimental Workflow for the Animal Study.
Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1

Serum levels of TGF-β1 were quantified using a commercial ELISA kit. The general procedure involves the following steps:

  • Sample Preparation: Blood samples were collected, and serum was separated by centrifugation.

  • Assay Procedure: The assay was performed according to the manufacturer's instructions. This typically involves adding standards and samples to a microplate pre-coated with an anti-TGF-β1 antibody, followed by the addition of a biotin-conjugated anti-TGF-β1 antibody and a streptavidin-HRP conjugate.

  • Detection: A substrate solution is added, and the color development is measured spectrophotometrically. The concentration of TGF-β1 is then determined by comparing the sample absorbance to a standard curve.

Superoxide Dismutase (SOD) Activity Assay

SOD activity in lung tissue homogenates was measured using a colorimetric assay kit. The principle of this assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine (B1682287) oxidase.

  • Tissue Preparation: Lung tissues were homogenized in an appropriate buffer on ice.

  • Assay Reaction: The homogenate is mixed with a substrate and xanthine oxidase in a microplate.

  • Measurement: The absorbance is read at a specific wavelength, and the SOD activity is calculated based on the degree of inhibition of the colorimetric reaction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan (B1609692) dye formation by 50%.

Hydroxyproline Assay for Collagen Content

The severity of fibrosis was assessed by measuring the hydroxyproline content in lung tissue, which is a major component of collagen.

  • Tissue Hydrolysis: Lung tissue samples were hydrolyzed in concentrated HCl at a high temperature to break down proteins into their constituent amino acids.

  • Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.

  • Colorimetric Reaction: The oxidized hydroxyproline reacts with Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) to produce a colored product.

  • Quantification: The absorbance of the colored solution is measured at 560 nm, and the hydroxyproline concentration is determined from a standard curve.

Conclusion

The findings from this secondary animal model provide compelling evidence for the therapeutic potential of this compound in treating radiation-induced pulmonary fibrosis. Its ability to modulate key inflammatory and fibrotic pathways, with an efficacy comparable to dexamethasone, positions it as a strong candidate for further investigation and development as a novel anti-fibrotic agent. The detailed experimental protocols provide a solid foundation for researchers to replicate and build upon these findings.

References

Safety Operating Guide

Navigating the Disposal of Ophiopogonin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ophiopogonin C, a steroidal glycoside with cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to the limited availability of specific toxicological and environmental data for this compound, a cautious approach, adhering to general principles of hazardous chemical waste management, is imperative. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department. All chemical waste must be managed in accordance with local, state, and federal regulations. The following table summarizes key quantitative data and handling parameters based on general laboratory chemical safety guidelines.

ParameterGuidelineCitation
pH of Aqueous Waste If permissible for drain disposal (unlikely for this compound), pH should be between 5.5 and 10.5. However, drain disposal of hazardous chemicals is generally prohibited.
Container Headspace Leave at least 10% of the container volume as headspace to accommodate vapor expansion.
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be accumulated at or near the point of generation.
Storage Time Limit in SAA Waste containers may be stored in an SAA for up to one year from the date of the first addition, provided the accumulation limits are not exceeded.

Experimental Protocols for Waste Handling

While specific experimental protocols for this compound disposal are not available, the following general procedures for handling chemical waste in a laboratory setting are mandatory.

Waste Segregation and Collection:

  • Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it (e.g., gloves, pipette tips, empty vials).

  • Chemical Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used in its preparation. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of the first addition of waste.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Accidental Spill Cleanup:

In the event of a spill, the following protocol should be followed:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment: Absorb the spill with an inert material, such as vermiculite (B1170534) or sand.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Pathway for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Caption: Workflow for the proper disposal of this compound waste.

Key Takeaways for Safe Disposal

Given the cytotoxic nature of this compound and the absence of comprehensive environmental impact data, it is crucial to handle it as a hazardous chemical.[1] Under no circumstances should this compound waste be disposed of down the drain or in regular trash. The recommended disposal method, as suggested for the related compound Ophiopogonanone C, is through a licensed chemical destruction plant, likely involving controlled incineration.[2] Always prioritize consultation with your institution's EHS department to ensure full compliance with all applicable regulations. By following these guidelines, laboratory professionals can minimize risks to themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ophiopogonin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Ophiopogonin C, a steroidal glycoside with noted cytotoxic properties, ensuring personal and environmental safety is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Handling Protocols

This compound is a potent compound with undefined comprehensive toxicological data. Therefore, it must be handled with the utmost care, assuming high potency and toxicity. Engineering controls are the primary line of defense, with Personal Protective Equipment (PPE) serving as a critical final barrier.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. The following table summarizes the minimum PPE requirements.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with powder-free nitrile gloves.Prevents dermal exposure. The outer glove should be changed immediately upon contamination.
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat Disposable, solid-front, back-closure gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher filtering facepiece respirator.Prevents inhalation of hazardous particles when handling powders.

Note on Glove Selection: While specific chemical resistance data for this compound is not available, nitrile gloves generally offer good resistance to a variety of chemicals. However, for prolonged or high-concentration work, consulting a glove compatibility chart or the manufacturer's recommendations for steroidal or glycosidic compounds is advised.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, procedural workflow is crucial for minimizing exposure risk. The following diagram and steps outline a safe handling process for weighing and preparing solutions of this compound.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure all PPE is correctly worn Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Place all necessary equipment in hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Use anti-static weigh paper Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Cap and label solution container Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Use appropriate deactivating agent Doff PPE Doff PPE Dispose of Waste->Doff PPE Segregate cytotoxic waste Wash Hands Wash Hands Doff PPE->Wash Hands Follow proper doffing procedure

A step-by-step workflow for the safe handling of this compound.
  • Preparation : Before handling the compound, don all required PPE as specified in the table above. Prepare the workspace within the fume hood by lining it with absorbent, plastic-backed paper.

  • Weighing : Carefully weigh the required amount of this compound powder using an analytical balance inside the fume hood. Use anti-static weigh paper to minimize dust generation.

  • Solution Preparation : Add the solvent to the vessel containing the weighed this compound within the fume hood. Ensure the container is capped and properly labeled.

  • Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable deactivating agent, such as a solution of sodium hypochlorite (B82951) followed by a rinse with water and then a neutralizer like sodium thiosulfate, is recommended.

  • Waste Disposal : Dispose of all contaminated materials, including gloves, weigh paper, and absorbent liners, in a designated cytotoxic waste container.[1][2][3]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, and dispose of it in the cytotoxic waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after completing the procedure.

Disposal Plan for this compound Waste

Due to its cytotoxic nature, all waste generated from handling this compound must be treated as hazardous cytotoxic waste.[1][2]

Waste Segregation and Disposal
Waste TypeDisposal ContainerFinal Disposal Method
Solid Waste (Contaminated PPE, weigh paper, etc.)Labeled, leak-proof, puncture-resistant cytotoxic waste container (purple).High-temperature incineration by a certified hazardous waste disposal service.
Liquid Waste (Unused solutions, contaminated solvents)Labeled, sealed, and chemically compatible waste container.Collection and disposal by a certified hazardous waste disposal service.
Sharps (Contaminated needles, etc.)Labeled, puncture-proof sharps container for cytotoxic waste.High-temperature incineration.

All cytotoxic waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste". Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.

Quantitative Data

At present, specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) for this compound is not available in the public domain. Its cytotoxic activity against human tumor cell lines, with IC50 values in the micromolar range, underscores the need for stringent safety precautions.

ParameterValueSource
IC50 (MG-63 human tumor cell line) 19.76 µMMedChemExpress
IC50 (SNU387 human tumor cell line) 15.51 µMMedChemExpress
Acute Toxicity (LD50) No data availableChemicalBook Safety Data Sheet

By adhering to these guidelines, researchers can create a safe and controlled environment for handling this compound, thereby protecting themselves, their colleagues, and the wider environment.

References

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